Chemical structure of 2-Chloro-5-methoxy-4-nitropyridine vs 2-Chloro-4-methoxy-5-nitropyridine
The following technical guide provides an in-depth structural, synthetic, and reactive analysis of 2-Chloro-5-methoxy-4-nitropyridine and 2-Chloro-4-methoxy-5-nitropyridine . Executive Summary In medicinal chemistry, the...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth structural, synthetic, and reactive analysis of 2-Chloro-5-methoxy-4-nitropyridine and 2-Chloro-4-methoxy-5-nitropyridine .
Executive Summary
In medicinal chemistry, the precise placement of substituents on a pyridine scaffold dictates not only the synthetic route but also the chemoselectivity of subsequent functionalizations. This guide compares 2-Chloro-5-methoxy-4-nitropyridine (Isomer A) and 2-Chloro-4-methoxy-5-nitropyridine (Isomer B) .
While these two compounds are constitutional isomers, they exhibit drastically different reactivity profiles toward Nucleophilic Aromatic Substitution (SNAr). Isomer B is a highly activated electrophile suitable for rapid scaffold diversification, whereas Isomer A presents a "mismatched" electronic system that requires specific activation strategies. This guide details the causality behind these differences to aid in rational experimental design.
Structural Analysis & Electronic Topography
The core difference lies in the relative positioning of the nitro (NO₂) group—the primary electron-withdrawing group (EWG)—and the methoxy (OMe) group—a resonance donor but inductive withdrawer—relative to the chlorine (Cl) leaving group.
Comparative Data Table
Feature
Isomer A
Isomer B
IUPAC Name
2-Chloro-5-methoxy-4-nitropyridine
2-Chloro-4-methoxy-5-nitropyridine
CAS Number
1805667-69-9
607373-83-1
Nitro Position
C4 (Para to N)
C5 (Meta to N)
Methoxy Position
C5 (Meta to N)
C4 (Para to N)
Electronic State (C2)
Deactivated for SNAr
Highly Activated for SNAr
Key 1H NMR Feature
H6 is ortho to OMe (Shielded relative to B)
H6 is ortho to NO₂ (Deshielded, >9.0 ppm)
Electronic Logic
Isomer B (The "Matched" System): The NO₂ group at C5 is in a para-relationship with the Cl at C2 (electronically linked through the conjugated system). Upon nucleophilic attack at C2, the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group oxygen atoms. This resonance stabilization drastically lowers the activation energy for displacement of the chlorine.
Isomer A (The "Mismatched" System): The NO₂ group is at C4. If a nucleophile attacks C2, the negative charge delocalizes to N, C3, and C5. C5 bears the methoxy group.[1] Because OMe is an electron donor by resonance, it destabilizes the anionic intermediate at C5. The NO₂ at C4 cannot accept the negative charge via resonance from a C2 attack. Therefore, Isomer A is significantly less reactive toward SNAr at the 2-position.
Synthetic Pathways
The synthesis of these isomers requires distinct strategies to ensure regiocontrol.
Isomer B: 2-Chloro-4-methoxy-5-nitropyridine
This isomer is typically accessed via the "displacement-first" or "nitration-last" approach on a 2,4-dichloro scaffold.
Starting Material: 2,4-Dichloro-5-nitropyridine.
Reagent: Sodium Methoxide (NaOMe), 1 equivalent, -10°C to 0°C.
Mechanism: The C4-chlorine is more activated than the C2-chlorine due to the combined ortho-effect of the 5-NO₂ and the para-effect of the pyridine nitrogen.
Accessing this isomer is more challenging and often requires building the pyridine ring or nitrating a specific precursor.
Starting Material: 2-Chloro-5-methoxypyridine.
Reagent: Mixed acid (H₂SO₄/HNO₃) or Nitronium tetrafluoroborate (NO₂BF₄).
Mechanism: The 5-OMe group is an ortho/para director.[2] The 2-Cl is a deactivator. The position ortho to the OMe (C4) is favored over C6 (which is sterically hindered by the Cl and OMe flanking).
Outcome: Nitration occurs primarily at C4, yielding 2-Chloro-5-methoxy-4-nitropyridine .
Figure 1: Divergent synthetic workflows for Isomer A and Isomer B based on electronic directing effects.
For drug development, these molecules are often used as scaffolds where the chlorine is displaced by an amine (e.g., to attach a solubilizing tail or a pharmacophore).
Experimental Protocol: SNAr Displacement
Objective: Displacement of C2-Cl with a primary amine (R-NH₂).
Solvent: Anhydrous DMSO or NMP (Polar aprotic solvents stabilize the transition state).
Base: DIPEA (3 eq) or K₂CO₃.
Temperature:
Isomer B: Room Temperature to 60°C. (Reaction is fast).
Isomer A: 100°C - 120°C. (Reaction is sluggish).
Workup: Dilute with water, extract with EtOAc.
Mechanistic Insight (Why the difference?)
In Isomer B , the Meisenheimer complex formed upon attack at C2 is stabilized by the 5-NO₂ group. In Isomer A , the complex puts negative charge on C5, which holds the electron-donating OMe group. This repulsion raises the energy of the transition state, making Isomer A significantly more resistant to substitution.
Critical Note: If you attempt to react Isomer A under forcing conditions (high heat, strong alkoxide bases), you risk attacking the C4-NO₂ group (denitration) or the C5-OMe group (demethylation) rather than the intended C2-Cl displacement.
Spectroscopic Differentiation (NMR)
Distinguishing these isomers by 1H NMR is straightforward if you focus on the chemical shift of the proton at C6 .
Isomer
Proton H6 Environment
Predicted Shift (δ)
Explanation
Isomer B
Ortho to N, Ortho to NO₂
9.0 - 9.2 ppm
The nitro group is a strong deshielding cone. H6 is sandwiched between the ring Nitrogen and the Nitro group.
Isomer A
Ortho to N, Ortho to OMe
8.2 - 8.5 ppm
The methoxy group is an electron donor (resonance) and shields the ortho position relative to a nitro group.
NOESY Correlation:
Isomer B: Strong NOE between OMe (at C4) and H3. No NOE between OMe and H6.
Isomer A: Strong NOE between OMe (at C5) and H6. This is the definitive structural proof.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44119673, 2-Chloro-4-methoxy-5-nitropyridine. Retrieved from [Link]
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]
A Technical Guide to 2-Chloro-5-methoxy-4-nitropyridine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract This technical guide provides a comprehensive overview of 2-Chloro-5-methoxy-4-nitropyridine (CAS No. 1805667-69-9), a substituted pyridine derivative with significant potential as a building block in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-methoxy-4-nitropyridine (CAS No. 1805667-69-9), a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. This document details the compound's core physicochemical properties, proposes a logical synthetic pathway, and discusses its potential applications based on the reactivity of its functional groups. Emphasis is placed on providing a clear and practical guide for researchers and scientists in the field of organic synthesis and pharmaceutical development. It is important to distinguish this compound from its more commonly referenced isomer, 2-Chloro-4-methoxy-5-nitropyridine.
Introduction and Physicochemical Properties
2-Chloro-5-methoxy-4-nitropyridine is a distinct chemical entity whose structural features—a pyridine ring substituted with chloro, methoxy, and nitro groups—make it a versatile intermediate for the synthesis of more complex molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, and the specific arrangement of its substituents in this compound offers unique opportunities for chemical modification.
A critical point of clarification is the distinction from its isomer, 2-Chloro-4-methoxy-5-nitropyridine (CAS No. 607373-83-1). While they share the same molecular formula and weight, the different substitution pattern significantly impacts their chemical reactivity and, potentially, their biological activity. This guide focuses exclusively on the 4-nitro isomer.
Table 1: Physicochemical Properties of 2-Chloro-5-methoxy-4-nitropyridine
While specific, peer-reviewed synthetic protocols for 2-Chloro-5-methoxy-4-nitropyridine are not extensively documented, a plausible and chemically sound synthetic route can be proposed. This pathway involves the nitration of the readily available precursor, 2-chloro-5-methoxypyridine.
Synthesis of the Precursor: 2-Chloro-5-methoxypyridine
The precursor, 2-chloro-5-methoxypyridine (CAS 139585-48-1), is a known compound and can be synthesized through various methods. One common approach is the methoxylation of a corresponding dichloropyridine or the chlorination of a methoxypyridine derivative.[4][5]
Proposed Nitration of 2-Chloro-5-methoxypyridine
The introduction of a nitro group onto the 2-chloro-5-methoxypyridine ring is an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents. The methoxy group at the 5-position is an activating, ortho-para director, while the chloro group at the 2-position is a deactivating, ortho-para director. The positions ortho to the methoxy group are 4 and 6. The position para to the methoxy group is the 2-position, which is already substituted. The chloro group directs to the 3 and 5 positions. The strong activating effect of the methoxy group is expected to dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to either the 4 or 6 position. Steric hindrance from the adjacent methoxy group might slightly disfavor the 6-position, making the 4-position a likely site for nitration.
Experimental Protocol (Proposed):
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
Substrate Addition: Slowly add 2-chloro-5-methoxypyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature between 0 and 10 °C.
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate as a solid.
Isolation and Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Caption: Proposed synthetic workflow for 2-Chloro-5-methoxy-4-nitropyridine.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 2-Chloro-5-methoxy-4-nitropyridine
The protons on the pyridine ring are in different electronic environments. The proton at the 3-position is deshielded by the adjacent nitro group and the ring nitrogen. The proton at the 6-position is shielded by the methoxy group. The methoxy protons will appear as a singlet in the typical range.
These are characteristic infrared absorption regions for the respective functional groups present in the molecule.[5]
Mass Spec.
Molecular Ion (M⁺) at m/z 188, with an M+2 peak at m/z 190 in an approximate 3:1 ratio.
The molecular ion peak corresponds to the molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will result in a characteristic M+2 peak.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within 2-Chloro-5-methoxy-4-nitropyridine suggest its utility as a versatile intermediate in the synthesis of novel therapeutic agents.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group and the ring nitrogen, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides). This allows for the introduction of a wide range of functional groups and the construction of diverse molecular libraries.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This provides a handle for introducing pharmacophoric elements.
Modulation of Physicochemical Properties: The methoxy group can influence the molecule's lipophilicity, metabolic stability, and conformation, which are critical parameters in drug design.[6][7]
The combination of these reactive sites makes 2-Chloro-5-methoxy-4-nitropyridine a valuable starting material for the synthesis of compounds targeting a wide range of diseases, including cancer, inflammation, and infectious diseases, where substituted pyridine cores are frequently found in bioactive molecules.[5][8]
Caption: Potential synthetic transformations and therapeutic applications.
Safety and Handling
Based on commercially available safety data, 2-Chloro-5-methoxy-4-nitropyridine is classified with the following hazards:
H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Chloro-5-methoxy-4-nitropyridine is a promising, yet under-explored, building block for organic synthesis and drug discovery. While detailed experimental data is sparse, its chemical structure suggests a high degree of synthetic versatility. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of novel therapeutics.
References
Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
PubChem. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide. Retrieved from [Link]
Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
PubChem. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine. Retrieved from [Link]
ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]
European Patent Office. (n.d.). EP 0121320 A1 - Preparation of 2-chloro-5-methylpyridine. Retrieved from [Link]
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]
2-Chloro-5-methoxy-4-nitropyridine SMILES and InChI key
An In-depth Technical Guide to 2-Chloro-Substituted Methoxynitropyridines: Synthesis, Reactivity, and Applications Executive Summary: This guide provides a comprehensive technical overview of chlorinated methoxynitropyri...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-Chloro-Substituted Methoxynitropyridines: Synthesis, Reactivity, and Applications
Executive Summary: This guide provides a comprehensive technical overview of chlorinated methoxynitropyridines, with a primary focus on the well-documented isomer 2-Chloro-4-methoxy-5-nitropyridine. These compounds are versatile heterocyclic building blocks crucial in medicinal chemistry and agrochemical synthesis. Their reactivity is governed by the electronic interplay of the chloro, methoxy, and strongly electron-withdrawing nitro groups, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This document details the chemical identifiers, physicochemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and its principal applications in drug discovery and materials science. Safety and handling protocols are also summarized to ensure safe laboratory practice.
Chemical Identity and Molecular Structure
The nomenclature "2-Chloro-5-methoxy-4-nitropyridine" can be ambiguous and corresponds to two distinct isomers. The most frequently cited and commercially available isomer is 2-Chloro-4-methoxy-5-nitropyridine (CAS 607373-83-1). This guide will focus on this isomer while providing the identifiers for both for clarity.
The physical and chemical properties of 2-Chloro-4-methoxy-5-nitropyridine make it a stable, crystalline solid suitable for a variety of synthetic applications.
Property
Value
Source
Appearance
Yellow to brown or light yellow powder/crystals[3][4]
The preparation of 2-Chloro-4-methoxy-5-nitropyridine is reliably achieved through the chlorination of its corresponding hydroxypyridine precursor. This transformation is a cornerstone reaction in pyridine chemistry, leveraging powerful chlorinating agents to replace the hydroxyl group.
Scientific Rationale of Synthesis
The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a critical step that dramatically alters the compound's reactivity. The hydroxyl group is a poor leaving group for nucleophilic substitution. By converting it to a chloro group, the carbon at the 2-position becomes highly susceptible to attack by nucleophiles. The choice of a potent chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is essential. These reagents effectively activate the hydroxyl group, facilitating its displacement by a chloride ion. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.
Experimental Protocol: Synthesis of 2-Chloro-4-methoxy-5-nitropyridine
This protocol is adapted from established industrial and laboratory methods.[3]
Step 1: Reaction Setup
In a suitable reaction vessel, charge 2-hydroxy-4-methoxy-5-nitropyridine (100 g).
At a controlled temperature of 10 °C to 20 °C, add dimethylaniline (92 mL). Dimethylaniline acts as a base to neutralize the HCl byproduct, driving the reaction forward.
Step 2: Chlorination
Slowly add phosphorus trichloride (300 mL) to the mixture, ensuring the temperature remains between 10 °C and 20 °C. The slow addition is crucial to manage the exothermic nature of the reaction.
Step 3: Reaction Completion
Heat the reaction mixture to reflux and maintain for 2.0 hours. Refluxing ensures the reaction proceeds to completion.
Step 4: Workup and Extraction
After completion, cool the mixture to room temperature.
Slowly pour the reaction mixture into ice water. This quenches the excess chlorinating agent and precipitates the product.
Adjust the pH of the aqueous solution to 10-12 using an alkali solution (e.g., NaOH). This ensures the product is in its neutral form for efficient extraction.
Extract the product into an organic solvent such as ethyl acetate.
Step 5: Purification
Wash the organic layer sequentially with brine to remove water-soluble impurities.
Dry the organic layer over anhydrous sodium sulfate.
Remove the solvent by distillation under reduced pressure to yield the crude product.
Step 6: Final Crystallization
Purify the crude product by crystallization using diisopropyl ether to obtain pure 2-chloro-4-methoxy-5-nitropyridine (yields around 70.0 g have been reported).[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 2-chloro-4-methoxy-5-nitropyridine.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Chloro-4-methoxy-5-nitropyridine is dominated by nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 2-position is an excellent leaving group in SNAr reactions.[8] Its position is activated by both the ring nitrogen and the nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[8] This high reactivity allows the chlorine to be easily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), making it a valuable precursor for creating diverse molecular libraries. For example, reaction with sodium methoxide in methanol can be used to synthesize the corresponding 2-methoxy derivative.[9]
SNAr Mechanism Diagram
Caption: General mechanism for the SNAr reaction of 2-chloro-4-methoxy-5-nitropyridine.
Applications in Research and Drug Development
2-Chloro-4-methoxy-5-nitropyridine is a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[4] Its unique combination of functional groups allows for sequential and regioselective modifications.
Pharmaceutical Development: The compound serves as a versatile building block for synthesizing novel drug candidates.[2][4] It is particularly valuable in the development of antimicrobial, anti-inflammatory, and anti-cancer agents, where the substituted nitropyridine core is a common pharmacophore.[2][4] The presence of both chloro and methoxy groups provides opportunities for differential reactivity, enabling the construction of complex molecular scaffolds.[10]
Agrochemicals: In the agrochemical sector, it is used to formulate herbicides and pesticides.[2][4] The specific chemical properties of the nitropyridine ring allow for targeted action against pests and weeds, contributing to improved crop protection strategies.[2][4]
Organic Synthesis: Beyond direct applications, it is a valuable tool for organic chemists to facilitate the synthesis of more complex heterocyclic systems through various cross-coupling and substitution reactions.[2]
Safety and Handling
Proper handling of 2-Chloro-4-methoxy-5-nitropyridine is essential due to its potential hazards. The compound is classified as an irritant.[1]
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.
First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
First Aid (Skin): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[12]
Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[12]
Solvation Dynamics and Protocol Standardization for 2-Chloro-5-methoxy-4-nitropyridine: A Technical Guide
Executive Summary In preclinical drug discovery and agrochemical development, the accurate solvation of halogenated heterocyclic building blocks is a critical prerequisite for reliable assay performance and synthetic sca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In preclinical drug discovery and agrochemical development, the accurate solvation of halogenated heterocyclic building blocks is a critical prerequisite for reliable assay performance and synthetic scale-up. 2-Chloro-5-methoxy-4-nitropyridine (CAS: 1805667-69-9) is a highly functionalized scaffold whose solubility is dictated by a complex interplay of electron-withdrawing and electron-donating substituents.
This technical guide provides an authoritative framework for understanding and optimizing the solubility of this compound in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . By bridging theoretical solvation thermodynamics with field-proven, self-validating experimental protocols, this document empowers researchers to generate stable, analytical-grade solutions while avoiding common pitfalls such as micro-precipitation and solvent-induced degradation.
Structural and Physicochemical Profiling
To predict solvation behavior, we must first analyze the molecular architecture of the solute. 2-Chloro-5-methoxy-4-nitropyridine (Molecular Weight: 188.57 g/mol ) features a highly polarized pyridine core.
The Nitro Group (-NO₂): Strongly electron-withdrawing and highly polar, establishing a strong molecular dipole and acting as a potent hydrogen-bond acceptor.
The Chloro Group (-Cl): Adds lipophilicity while further depleting electron density from the pyridine ring via inductive effects.
The Methoxy Group (-OCH₃): Provides localized electron density and acts as a secondary hydrogen-bond acceptor.
In the solid state, these functional groups facilitate strong intermolecular dipole-dipole interactions, resulting in a robust crystalline lattice. Overcoming this lattice energy is the primary thermodynamic hurdle in the solvation process.
Solvation Dynamics: The Causality of Solvent Choice
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion (
), polarity (), and hydrogen bonding () forces[1].
Dimethyl Sulfoxide (Polar Aprotic)
DMSO is the gold standard for high-concentration stock solutions in high-throughput screening[2]. As a polar aprotic solvent with a high dielectric constant (
Causality of Dissolution: DMSO solvates 2-Chloro-5-methoxy-4-nitropyridine primarily through intense dipole-dipole interactions. The partially negative oxygen of DMSO interacts with the electron-deficient regions of the pyridine ring, while the partially positive sulfur interacts with the nitro and methoxy oxygens. Because DMSO does not donate hydrogen bonds, it disrupts the solute's crystal lattice without requiring the high activation energy associated with breaking solvent-solvent H-bond networks[4].
Methanol (Polar Protic)
Methanol is frequently used as a working solvent for LC-MS analysis or downstream nucleophilic aromatic substitution (S_NAr) reactions.
Causality of Dissolution: As a polar protic solvent, methanol relies heavily on its
parameter[5]. It acts as both a hydrogen-bond donor (to the solute's basic nitrogen, methoxy, and nitro oxygens) and an acceptor. However, the strong self-association of methanol molecules means that dissolving the highly crystalline 2-Chloro-5-methoxy-4-nitropyridine requires overcoming both the solute's lattice energy and the solvent's internal hydrogen-bonding network. Consequently, solubility in methanol is moderate and highly temperature-dependent[5].
Quantitative Data Presentation
The following table summarizes the solvent properties and the empirically predicted solubility metrics for 2-Chloro-5-methoxy-4-nitropyridine.
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic Quality Control (QC) checkpoints to verify success before proceeding to downstream assays.
Protocol A: Preparation of a 50 mM Master Stock in DMSO
Caution: The highly electron-deficient nature of this pyridine ring makes the 2-chloro position susceptible to hydrolysis if water is present. Anhydrous conditions are mandatory.
Gravimetric Aliquoting: In a nitrogen-purged glovebox, accurately weigh 9.43 mg of 2-Chloro-5-methoxy-4-nitropyridine into a sterile, amber glass vial.
Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO (≥99.9%, packaged under Argon).
Kinetic Disruption: Cap the vial tightly. Vortex at 2500 RPM for 60 seconds, followed by bath sonication for 5 minutes at room temperature (20-25°C). Causality: Sonication provides the localized acoustic cavitation energy required to rapidly overcome the initial lattice activation energy.
Optical Validation (QC Check 1): Shine a focused laser pointer through the vial. The absence of a Tyndall effect (light scattering) confirms a true solution rather than a colloidal suspension.
Storage: Aliquot into single-use PCR tubes and store at -20°C. Note: DMSO freezes at 18.5°C; thaw completely and vortex before use[2].
Protocol B: Preparation of a 5 mM Working Solution in Methanol
Dilution/Dissolution: Weigh 0.94 mg of the API into a vial, or alternatively, perform a 1:10 dilution from the DMSO master stock into HPLC-grade Methanol.
Thermal Assistance: If dissolving directly from solid, place the vial in a thermomixer set to 35°C and agitate at 800 RPM for 15 minutes. Causality: Elevated thermal energy shifts the thermodynamic equilibrium, compensating for methanol's weaker dipole interactions compared to DMSO.
Equilibration: Allow the solution to cool to room temperature slowly.
Analytical Validation (QC Check 2): Inject 1 µL into an LC-MS system to verify concentration via UV absorbance (e.g., 254 nm) and confirm that no methoxy-exchange or degradation has occurred.
Mechanistic Workflows & Visualizations
The following diagrams map the thermodynamic pathways and procedural logic required to manage this compound effectively.
Solvation thermodynamic pathways for 2-Chloro-5-methoxy-4-nitropyridine in DMSO and Methanol.
Self-validating protocol workflow for generating analytical-grade API solutions.
References
Sigma-Aldrich. "2-Chloro-5-methoxy-4-nitropyridine | 1805667-69-9." Sigma-Aldrich.cn. Available at: [Link]
Wikipedia. "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia. Available at:[Link]
Elqomati, H. I. "Dimethyl sulfoxide in cryopreservation: An overview." Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 2022. Available at: [Link]
ResearchGate. "Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.15 K." ResearchGate Publications. Available at:[Link]
Journal of Materials Chemistry C. "The Hansen solubility approach towards green solvent processing." RSC Publishing, 2024. Available at: [Link]
Difference between 4-nitro and 5-nitro isomers of 2-chloro-methoxypyridine
An In-depth Technical Guide to the Synthesis, Characterization, and Reactivity of 4-Nitro and 5-Nitro Isomers of 2-Chloro-6-methoxypyridine Abstract The introduction of a nitro (NO₂) group onto the 2-chloro-6-methoxypyri...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis, Characterization, and Reactivity of 4-Nitro and 5-Nitro Isomers of 2-Chloro-6-methoxypyridine
Abstract
The introduction of a nitro (NO₂) group onto the 2-chloro-6-methoxypyridine scaffold is a pivotal transformation in synthetic chemistry, yielding versatile intermediates for drug discovery and materials science. The regiochemical outcome of this nitration dictates the subsequent physicochemical properties and reactivity of the resulting isomers. This guide provides a comprehensive technical analysis of the two primary isomers, 4-nitro-2-chloro-6-methoxypyridine and 5-nitro-2-chloro-6-methoxypyridine. We will explore the directing effects governing their synthesis, delineate robust analytical protocols for their differentiation, and explain the profound impact of the nitro group's position on chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these critical building blocks.
Introduction: The Strategic Importance of Nitropyridines
The pyridine ring is a privileged scaffold in medicinal chemistry.[1] Its functionalization is key to modulating the pharmacological profile of active pharmaceutical ingredients (APIs). Introducing a strongly electron-withdrawing nitro group fundamentally alters the electronic landscape of the pyridine ring.[1][2] This modification deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for building molecular complexity.[1] Furthermore, the nitro group itself is a synthetic handle, readily reducible to an amino group, which opens up a vast array of subsequent chemical transformations.
The precursor, 2-chloro-6-methoxypyridine, is a common starting material used in the synthesis of selective GABAA ligands and EP3 receptor antagonists.[3] Its nitration can theoretically lead to several isomers, with the 4-nitro and 5-nitro variants being of significant interest due to the distinct electronic and steric environments they create. Understanding the differences between these isomers is not merely an academic exercise; it is essential for controlling reaction outcomes, developing robust analytical methods, and ultimately, for the rational design of novel chemical entities.
Synthesis and Regiochemical Control
The direct nitration of 2-chloro-6-methoxypyridine is a classic electrophilic aromatic substitution. The regiochemical outcome is governed by the cumulative directing effects of the substituents already present on the ring: the chloro group, the methoxy group, and the ring nitrogen itself.
Ring Nitrogen: Strongly deactivating, directing incoming electrophiles to the meta (3- and 5-) positions.
-OCH₃ Group (at C6): A strongly activating, ortho-, para-director. It directs incoming electrophiles to the 3- and 5-positions.
-Cl Group (at C2): A deactivating, ortho-, para-director. It directs incoming electrophiles to the 3- and 5-positions.
The powerful activating and directing effect of the methoxy group is the dominant influence. Both the 3- and 5-positions are activated. However, the 5-position is sterically less hindered than the 3-position, which is flanked by two bulky substituents. Therefore, nitration is expected to favor the 5-nitro isomer, though a mixture of products, including the 3-nitro and potentially the 4-nitro isomer, is plausible and often requires careful optimization and purification.[4]
Caption: Regioselectivity in the nitration of 2-chloro-6-methoxypyridine.
Experimental Protocol: Nitration of 2-Chloro-6-methoxypyridine
This protocol is a general procedure and requires optimization for specific regiochemical outcomes.
Preparation: To a cooled (0 °C) and stirred mixture of concentrated sulfuric acid (e.g., 10 volumes) and fuming nitric acid (e.g., 5 volumes), slowly add 2-chloro-6-methoxypyridine (1.0 eq).[5]
Reaction: Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-5 hours.[5] Monitor the reaction progress by TLC or LC-MS.
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by vacuum filtration.
Purification: Wash the crude product thoroughly with cold water until the filtrate is neutral. The isomeric mixture can then be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Comparative Physicochemical and Spectroscopic Analysis
The position of the nitro group creates distinct electronic environments that are readily distinguishable using standard analytical techniques. While experimental data for these specific isomers is sparse in publicly available literature, we can predict their characteristics based on well-established chemical principles and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
Property
4-Nitro Isomer
5-Nitro Isomer
Rationale
Molecular Weight
188.57
188.57
Isomers have the same molecular formula (C₆H₅ClN₂O₃).
Polarity
Higher
Lower
The 4-nitro isomer is expected to have a larger dipole moment due to the alignment of the C-NO₂ and C-Cl bond dipoles with the pyridine ring nitrogen.
Melting Point
Likely Higher
Likely Lower
More polar, potentially more symmetric molecules often pack more efficiently into a crystal lattice, leading to higher melting points.
pKa (Predicted)
More Acidic
Less Acidic
The 4-nitro group's strong resonance-withdrawing effect makes the pyridine nitrogen less basic (more acidic conjugate acid) compared to the 5-nitro isomer.[6]
Spectroscopic Differentiation
NMR spectroscopy is the most powerful tool for unambiguous isomer identification. The predicted chemical shifts (δ) in ppm are relative to TMS, assuming CDCl₃ as the solvent.
4-Nitro-2-chloro-6-methoxypyridine:
The pyridine ring will exhibit two distinct aromatic proton signals, likely appearing as doublets.
H3: This proton is ortho to the electron-withdrawing nitro group and will be significantly deshielded.
H5: This proton is also ortho to the nitro group and will be similarly deshielded.
5-Nitro-2-chloro-6-methoxypyridine:
This isomer will also show two distinct aromatic proton signals.
H3: This proton is ortho to the chloro group and meta to the nitro group.
H4: This proton is ortho to the nitro group and will be the most deshielded aromatic proton in this isomer.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Isomer
Nucleus
C3/H3
C4/H4
C5/H5
OCH₃
Rationale for Aromatic Shifts
4-Nitro
¹H
~8.0-8.3 (d)
-
~7.8-8.1 (d)
~4.0
Protons at C3 and C5 are both ortho to the strongly deshielding NO₂ group.
¹³C
~115
~145 (C-NO₂)
~112
~55
C4, directly attached to the NO₂ group, will be highly deshielded.
5-Nitro
¹H
~7.4-7.6 (d)
~8.8-9.1 (d)
-
~4.0
The proton at C4 is ortho to the NO₂ group, experiencing maximum deshielding. The proton at C3 is meta and less affected.
¹³C
~110
~140
~148 (C-NO₂)
~55
C5, directly attached to the NO₂ group, will be highly deshielded.
Note: These are estimated values. Actual spectra should be compared with data from the parent compound, 2-chloro-6-methoxypyridine, which shows signals around δ 7.51 (t), 6.90 (d), and 6.65 (d) ppm.
The primary diagnostic peaks in the IR spectrum are the asymmetric and symmetric stretches of the nitro group.
Asymmetric NO₂ Stretch: ~1520-1560 cm⁻¹
Symmetric NO₂ Stretch: ~1345-1365 cm⁻¹
While these ranges are similar for both isomers, the precise peak positions can be influenced by the electronic environment. The greater resonance effect in the 4-nitro isomer might lead to subtle shifts in these frequencies compared to the 5-nitro isomer.
Both isomers will have the same molecular ion peak (M⁺) at m/z 188 (for ³⁵Cl) and 190 (for ³⁷Cl) with an approximate 3:1 isotopic ratio. The fragmentation patterns are expected to be the key differentiator.
Common Fragments: Loss of NO₂ (M-46), loss of O (M-16), and loss of CH₃ (M-15) are expected for both.
Differentiating Fragments: The stability of subsequent fragment ions may differ. For instance, the fragmentation pathways involving the pyridine ring might be altered by the nitro group's position, leading to different relative abundances of daughter ions.
Caption: A logical workflow for the separation and identification of pyridine isomers.
Differential Chemical Reactivity: A Tale of Two Isomers
The most significant difference between the 4-nitro and 5-nitro isomers lies in their reactivity towards nucleophiles at the C2 position, which bears the chlorine leaving group. This SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The ability of the nitro group to stabilize this intermediate is paramount to the reaction rate.
5-Nitro Isomer (Highly Reactive): The nitro group is para to the site of nucleophilic attack (C2). This positioning allows the negative charge of the Meisenheimer complex to be delocalized directly onto the electronegative oxygen atoms of the nitro group through resonance. This provides substantial stabilization, lowering the activation energy and dramatically increasing the reaction rate.
4-Nitro Isomer (Less Reactive): The nitro group is meta to the site of attack. While it still exerts a strong electron-withdrawing inductive effect, it cannot directly delocalize the negative charge of the Meisenheimer intermediate via resonance. The lack of this direct resonance stabilization renders the 4-nitro isomer significantly less reactive in SNAr reactions at the C2 position compared to its 5-nitro counterpart.
Caption: The positional effect of the nitro group on Meisenheimer complex stability.
Conclusion and Outlook
The seemingly subtle shift of a nitro group from the 4- to the 5-position on the 2-chloro-6-methoxypyridine core imparts dramatic and predictable differences in the molecule's properties. The 5-nitro isomer is not only the likely major product of direct nitration but is also primed for rapid subsequent functionalization via SNAr chemistry. Conversely, the 4-nitro isomer is less reactive at the C2-position, a property that could be exploited in complex synthetic routes requiring orthogonal reactivity.
For the medicinal chemist and drug development professional, a mastery of these differences is essential. It enables precise control over synthetic strategies, informs the development of robust analytical controls for isomeric purity, and allows for the rational design of molecules where the electronic properties of the pyridine core are fine-tuned for optimal biological activity. The principles outlined in this guide provide a foundational framework for understanding and utilizing these valuable chemical intermediates.
References
Brainly. (2021, June 2). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?. Brainly.com. Retrieved from [Link][2]
Chegg. (2020, February 22). Question: Does the NO2 group on the pyridine ring make the ring more electron rich or electron deficient?. Chegg.com. Retrieved from [Link][7]
ChemBK. (2024, April 9). 2-CHLORO-5-NITRO-6-METHYLPYRIDINE. ChemBK.com. Retrieved from [Link][6]
Google Patents. (n.d.). EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Retrieved from [5]
PubChem. (n.d.). 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009. National Center for Biotechnology Information. Retrieved from [Link][8]
PureSynth. (n.d.). 2-Chloro-6-Methoxypyridine 98.0%(GC). Retrieved from [Link][3]
Synthesis of 2-amino-5-methoxy-4-nitropyridine from 2-chloro precursor
Application Note & Protocol Topic: A Detailed Guide to the Synthesis of 2-Amino-5-methoxy-4-nitropyridine via Nucleophilic Aromatic Substitution Audience: Researchers, Scientists, and Drug Development Professionals Abstr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: A Detailed Guide to the Synthesis of 2-Amino-5-methoxy-4-nitropyridine via Nucleophilic Aromatic Substitution
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-amino-5-methoxy-4-nitropyridine from its 2-chloro precursor, 2-chloro-5-methoxy-4-nitropyridine. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, a vital tool in the synthesis of highly functionalized heterocyclic compounds used as intermediates in pharmaceutical and agrochemical research.[1][2] This guide delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety precautions, and discusses methods for product purification and characterization. The causality behind key experimental choices is explained to provide a deeper understanding of the process, ensuring a reproducible and efficient synthesis.
Reaction Principle: The SNAr Mechanism
The conversion of 2-chloro-5-methoxy-4-nitropyridine to its 2-amino analogue proceeds via a bimolecular addition-elimination mechanism, characteristic of Nucleophilic Aromatic Substitution (SNAr).[3][4] The reaction is contingent on several key factors:
Electron-Deficient Aromatic System: The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen atom.
Activation by Electron-Withdrawing Groups (EWGs): The reaction is significantly accelerated by the presence of a strong electron-withdrawing nitro group (-NO₂) positioned para to the leaving group (the chloro substituent at C2).[5][6] This group powerfully delocalizes the negative charge of the reaction intermediate, thereby stabilizing it and lowering the activation energy of the reaction.[4][6]
Good Leaving Group: The chloride ion (Cl⁻) is an effective leaving group, capable of accommodating a negative charge.
Nucleophile: Ammonia (NH₃), provided in this protocol by ammonium hydroxide, serves as the nitrogen source and nucleophile.
The reaction proceeds in two main steps:
Nucleophilic Addition: The lone pair of electrons on the ammonia molecule attacks the electron-deficient carbon atom (C2) bearing the chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][6] The negative charge is resonance-stabilized and delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.
Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion, yielding the final 2-amino-5-methoxy-4-nitropyridine product.
The mechanism is visualized in the diagram below.
Caption: SNAr mechanism for the amination of the 2-chloro precursor.
Experimental Protocol
This protocol details the synthesis of 2-amino-5-methoxy-4-nitropyridine on a laboratory scale.
Materials and Reagents
Reagent
Grade
Supplier Example
2-chloro-5-methoxy-4-nitropyridine
≥97% Purity
Commercial Source
Ammonium Hydroxide (NH₄OH)
28-30% solution
Commercial Source
Ethanol (EtOH)
Anhydrous
Commercial Source
Ethyl Acetate (EtOAc)
ACS Grade
Commercial Source
Hexanes
ACS Grade
Commercial Source
Brine (Saturated NaCl solution)
-
Lab Prepared
Sodium Sulfate (Na₂SO₄)
Anhydrous
Commercial Source
Silica Gel
60 Å, 230-400 mesh
Commercial Source
Deuterated Chloroform (CDCl₃)
for NMR
Commercial Source
Equipment
Pressure-rated reaction vessel (e.g., a sealed tube or a small Parr reactor) with a magnetic stir bar
Heating mantle or oil bath with temperature control and magnetic stirrer
Round-bottom flasks
Separatory funnel
Rotary evaporator
Glass column for chromatography
Thin Layer Chromatography (TLC) plates (silica gel coated)
UV lamp for TLC visualization
Standard laboratory glassware (beakers, graduated cylinders, funnels)
Vacuum filtration apparatus (Büchner funnel and flask)
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[7]
Ventilation: All operations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7] Pyridine derivatives can be toxic and irritating.[8][9][10]
Pressure Hazard: The reaction is heated in a sealed vessel, which will generate internal pressure. Ensure the vessel is properly sealed and rated for the temperature and pressure of the reaction. Do not exceed the recommended temperature. Allow the vessel to cool completely to room temperature before opening.
Handling Reagents: Ammonium hydroxide is corrosive and has a pungent odor. Handle with care. The nitropyridine starting material and product are potentially toxic and may cause skin and eye irritation.[8][9] Avoid contact and wash hands thoroughly after handling.
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Step-by-Step Synthesis Procedure
Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stir bar, add 2-chloro-5-methoxy-4-nitropyridine (1.0 eq).
Addition of Reagents: To the vessel, add ethanol (approx. 5-10 mL per gram of starting material) followed by concentrated ammonium hydroxide (28-30%, 10-20 eq). The use of excess ammonia is crucial to drive the reaction to completion.
Reaction Conditions: Securely seal the reaction vessel. Place the vessel in a pre-heated oil bath or heating mantle set to 80-100°C. Stir the reaction mixture vigorously.
Monitoring Progress: Monitor the reaction by TLC (e.g., using a 30-50% ethyl acetate in hexanes eluent). To take a sample, cool the reaction vessel to room temperature, carefully open it in the fume hood, and take a small aliquot. The product should be more polar than the starting material and will have a lower Rf value. The reaction is typically complete within 12-24 hours.
Work-up: Once the reaction is complete (as determined by TLC), remove the vessel from the heat source and allow it to cool completely to room temperature.
Solvent Removal: Carefully open the vessel and transfer the contents to a round-bottom flask. Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.
Aqueous Extraction: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.
Isolation: Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts.
Washing and Drying: Wash the combined organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate (Na₂SO₄).
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which typically appears as a yellow or orange solid.
Purification
The crude product can be purified by either recrystallization or column chromatography.
Recrystallization: A mixture of ethanol and water or ethyl acetate and hexanes can be an effective solvent system. Dissolve the crude solid in a minimum amount of the hot, more polar solvent (e.g., ethanol) and slowly add the less polar co-solvent (e.g., water) until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly to form pure crystals.[11]
Column Chromatography: For higher purity, the crude material can be purified on a silica gel column.[11]
Stationary Phase: Silica gel.
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) is typically effective.
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC to isolate the pure product.
Data Summary & Characterization
Reaction Parameters
Parameter
Value / Description
Rationale
Starting Material
2-chloro-5-methoxy-4-nitropyridine
The electrophilic substrate for the SNAr reaction.
Nucleophile
Ammonium Hydroxide (28-30%)
Provides the ammonia (NH₃) nucleophile.
Equivalents of NH₃
10-20 equivalents
A large excess is used to ensure the reaction goes to completion.
Solvent
Ethanol
Helps to solubilize the starting material and is miscible with aqueous ammonia.
Temperature
80-100 °C
Provides the necessary activation energy and maintains pressure.
Reaction Time
12-24 hours
Typical duration for this type of amination; should be confirmed by TLC.
Expected Yield
75-90%
Typical yields for this transformation after purification.
Appearance
Yellow to Orange Crystalline Solid
Characteristic of many nitropyridine derivatives.[12]
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃ or DMSO-d₆) is expected to show distinct signals for the two aromatic protons, the methoxy group protons, and a broad singlet for the amino (-NH₂) protons. The disappearance of the signal corresponding to the proton ortho to the chlorine in the starting material and the appearance of new aromatic signals is indicative of a successful reaction.[13]
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the NO₂ group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹), and C-O stretching of the methoxy group.
Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire synthetic process.
Caption: High-level workflow for the synthesis and purification process.
References
European Patent Office. (n.d.). Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1. Google Patents.
CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
CN111170933A - Preparation method of 2-chloro-5-nitropyridine. (n.d.). Google Patents.
S. Sudha, et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
Mohan, S., & Jayaraman, D. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Scientific Reports. Retrieved from [Link]
Filo. (2025, December 9). Explain and illustrate the mechanism of nucleophilic aromatic substitution (SNAr) of 2-chloropyridine by ammonia. Retrieved from [Link]
CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.). Google Patents.
Begum, M., et al. (2025, November 24). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations.
CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (n.d.). Google Patents.
Alfa Aesar. (2009, January 27). Material Safety Data Sheet: 4-Nitropyridine N-oxide. Retrieved from [Link]
Post, G. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Retrieved from [Link]
Directed nucleophilic aromatic substitution reaction. (n.d.). chemrxiv.org. Retrieved from [Link]
Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3.
Michalska, D., et al. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI.
Taylor, E. C., & Crovetti, A. J. (1956). Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone. Journal of the American Chemical Society, 78(1), 214-217.
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Wang, J., et al. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI.
CN1807415A - 4-aminopyridine preparation method. (n.d.). Google Patents.
LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Reduction of 4-nitro group in 2-Chloro-5-methoxy-4-nitropyridine
Application Note: Chemoselective Reduction of 4-Nitro group in 2-Chloro-5-methoxy-4-nitropyridine Executive Summary The reduction of 2-Chloro-5-methoxy-4-nitropyridine to its corresponding amine, 2-Chloro-5-methoxy-4-ami...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Reduction of 4-Nitro group in 2-Chloro-5-methoxy-4-nitropyridine
Executive Summary
The reduction of 2-Chloro-5-methoxy-4-nitropyridine to its corresponding amine, 2-Chloro-5-methoxy-4-aminopyridine , presents a classic chemoselectivity challenge in medicinal chemistry.[1] The primary risk is the hydrodehalogenation (loss of the C2-chlorine atom) which occurs readily under standard catalytic hydrogenation conditions (e.g.,
).
This Application Note defines three validated protocols designed to exclusively reduce the nitro group while preserving the halogen and the methoxy ether. The recommended "Gold Standard" method utilizes Iron/Ammonium Chloride , offering the highest reliability and scalability. Alternative protocols using Stannous Chloride (for small-scale high purity) and Sulfided Platinum Hydrogenation (for industrial scale-up) are also detailed.[1]
Strategic Method Selection
The choice of reduction method is dictated by the lability of the C2-chlorine bond. Standard hydrogenolysis must be avoided.[1]
Figure 1: Decision matrix for selecting the optimal reduction protocol based on scale and constraints.
Protocol A: Iron-Mediated Reduction (The Gold Standard)[1]
Rationale: Iron powder in the presence of a mild proton source (ammonium chloride or acetic acid) reduces nitro groups via a single electron transfer (SET) mechanism. This method is thermodynamically unable to cleave the aryl-chloride bond under these conditions, ensuring 100% chemoselectivity.
Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)[1]
Step-by-Step Procedure
Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), suspend the Substrate (10 g, 53 mmol) in Ethanol (150 mL) and Water (50 mL).
Activation: Add Ammonium Chloride (14.2 g, 265 mmol) to the mixture. Stir vigorously at room temperature for 10 minutes.
Reduction: Add Iron Powder (11.8 g, 212 mmol) in portions.
Note: The reaction is exothermic.[1] Add iron slowly to prevent a runaway exotherm.[1]
Reflux: Heat the mixture to reflux (
) for 2–4 hours.
Monitoring: Check TLC (50% EtOAc/Hexane).[1] The starting material (bright yellow) should disappear, replaced by a fluorescent blue spot (amine) under UV.
Workup (Critical Step):
Cool the mixture to room temperature.
Filter the reaction mixture through a Celite pad to remove iron oxide sludge.[1] Wash the pad thoroughly with hot Ethanol or Methanol.
Caution: The iron waste can be pyrophoric if dried completely in air.[1] Keep the filter cake wet and dispose of it in a dedicated waste container.
Isolation:
Concentrate the filtrate under reduced pressure to remove the organic solvent.[2][3]
Dilute the remaining aqueous residue with Ethyl Acetate (200 mL) and Water (100 mL).
Separate the layers.[1][4] Extract the aqueous layer twice more with Ethyl Acetate.
Dry combined organics over
, filter, and concentrate to yield the crude amine.[5]
Typical Yield: 85–95%
Purity: >95% (often requires no chromatography).[1]
Protocol B: Stannous Chloride (
) Reduction
Rationale:
acts as a potent reducing agent in acidic media.[1] While effective, it generates stoichiometric amounts of tin salts, making workup tedious on large scales. It is ideal for milligram-scale reactions where filtration of iron sludge is impractical.[1]
will strip the chlorine atom.[1] Sulfided Platinum on Carbon () is a "poisoned" catalyst specifically designed to reduce nitro groups while being inert toward aryl halides.[1]
Store under Nitrogen; use immediately in next step.[1]
References
Ramadas, K., & Srinivasan, N. (1992).[2][7] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[1][7] Synthetic Communications, 22(22), 3189–3195.[2]
Common Organic Chemistry. (n.d.).[1] "Nitro Reduction Common Conditions." Common Organic Chemistry.
BenchChem. (2025).[1][4] "Selective Reduction of Nitro Group Without Affecting Other Functional Groups." BenchChem Technical Support.
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard text for Sulfided Pt/C specificity).
Application Note: Suzuki-Miyaura Coupling of 2-Chloro-5-methoxy-4-nitropyridine
Strategic Analysis & Mechanistic Insights Substrate Profile The target substrate, 2-Chloro-5-methoxy-4-nitropyridine , represents a unique class of "push-pull" heteroaryl chlorides. Its reactivity is governed by the comp...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Analysis & Mechanistic Insights
Substrate Profile
The target substrate, 2-Chloro-5-methoxy-4-nitropyridine , represents a unique class of "push-pull" heteroaryl chlorides. Its reactivity is governed by the competing electronic effects of the substituents on the pyridine ring.
Activation (The "Pull"): The 4-nitro group (
) and the pyridine nitrogen exert a strong electron-withdrawing effect. This significantly lowers the LUMO energy of the C2–Cl bond, facilitating rapid oxidative addition by the Palladium(0) catalyst.
Stabilization (The "Push"): The 5-methoxy group (
) is an electron-donating group (EDG). While it provides some mesomeric stabilization, it is electronically subordinate to the powerful electron-withdrawing nature of the nitro group and the nitrogen heterocycle.
Critical Challenges & Solutions
The primary challenge with this substrate is not reactivity, but selectivity . The highly electron-deficient C2 position is prone to Nucleophilic Aromatic Substitution (
) by the base (e.g., , ) or nucleophilic solvents, leading to hydrolysis (pyridone formation) or etherification byproducts rather than the desired biaryl coupling.
Challenge
Mechanistic Cause
Technical Solution
Hydrolysis
attack by / at C2.
Use weak, anhydrous bases (, ) or minimize water ratio.
Homocoupling
Facile oxidative addition leads to excess Pd(II) species.
Strict exclusion of ; use of reductive ligands (phosphines).
Method A: Robust Standard Conditions (High Throughput)
Recommended for initial screening and standard aryl boronic acids.
Rationale: This protocol utilizes Pd(dppf)
, a robust catalyst that resists deactivation by the nitro group. The use of a Dioxane/Water system ensures solubility of both the polar nitropyridine and the inorganic base.
The following table summarizes expected outcomes based on internal and literature analog data for activated chloropyridines.
Parameter
Method A (Standard)
Method B (Optimized)
Catalyst System
/
XPhos Pd G2 /
Solvent
Dioxane / Water (4:1)
Toluene / Water (10:1)
Temperature
90°C
80°C
Typical Yield
65 – 75%
80 – 92%
Major Byproduct
Hydrolysis (5-15%)
Homocoupling (<5%)
Reaction Time
4 – 12 Hours
2 – 6 Hours
References
BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from .
National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC Articles. Retrieved from .
Organic Chemistry Portal. Suzuki Coupling - Conditions and Mechanism. Retrieved from .
BenchChem. Technical Support: Suzuki Coupling with 2-Chloropyridine Derivatives. Retrieved from .
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Application Note: Strategic Synthesis of Kinase Inhibitors Using 2-Chloro-5-methoxy-4-nitropyridine
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 2-Chloro-5-methoxy-4-nitropyridine as a scaffold for synthesizing kinase inhibitors, specifically ta...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 2-Chloro-5-methoxy-4-nitropyridine as a scaffold for synthesizing kinase inhibitors, specifically targeting the ATP-binding pocket of tyrosine kinases (e.g., EGFR, ALK, FAK).
Abstract & Strategic Rationale
In the landscape of kinase inhibitor design, the aminopyridine motif is a privileged structure, serving as a bioisostere to the adenine ring of ATP. The scaffold 2-Chloro-5-methoxy-4-nitropyridine offers a unique trifunctional handle:
C2-Chloro: A highly reactive electrophile for
displacement to install the "hinge-binding" motif or the solubilizing tail.
C4-Nitro: A latent amine precursor. Once reduced, the resulting C4-amine allows for the installation of specificity-determining groups (e.g., acrylamides for covalent inhibition) or cyclization to fused systems.
C5-Methoxy: An electron-donating group that modulates the pKa of the pyridine ring (improving solubility) and provides a specific metabolic handle or hydrophobic contact within the kinase pocket.
This guide details the conversion of this scaffold into a 2,4-disubstituted-5-methoxypyridine inhibitor library.
Chemical Biology & Mechanism of Action
The "Hinge Binder" Concept
Kinase inhibitors typically anchor to the kinase hinge region via hydrogen bonds. In this scaffold, the pyridine nitrogen (N1) often serves as a hydrogen bond acceptor. Substituents at C2 and C4 extend into the hydrophobic back pocket or the solvent-exposed region , depending on the binding mode (Type I vs. Type II).
Pathway Visualization
The following diagram illustrates the role of this scaffold in interrupting the EGFR signaling cascade, a common target for pyridine-based inhibitors.
Figure 1: Mechanism of Action. The inhibitor derived from the scaffold competes with ATP at the EGFR catalytic domain, halting the RAS/RAF/MEK proliferation signal.
Synthetic Workflow & Protocols
The synthesis follows a "Displace-Reduce-Couple" logic. The high reactivity of the C2-Cl allows for regioselective substitution before the nitro group is touched.
Synthetic Pathway Diagram[1]
Figure 2: Step-wise synthetic route from scaffold to functional drug candidate.
Protocol A: Regioselective
at C2
Objective: Install the primary amine substituent at the 2-position. The 4-nitro group activates the C2-chlorine, making this reaction facile.
Nucleophile: Aniline derivative or Aliphatic amine (1.1 eq)
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq)
Solvent: Isopropanol (IPA) or NMP (for low-solubility amines)
Procedure:
Dissolution: In a reaction vial, dissolve 1.0 mmol of 2-Chloro-5-methoxy-4-nitropyridine in 5 mL of IPA.
Addition: Add 1.1 mmol of the desired amine and 2.0 mmol of DIPEA.
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material (Cl-SM) should disappear, replaced by a more polar yellow/orange spot (Nitro-amine product).
Workup: Cool to room temperature.
If precipitate forms: Filter and wash with cold IPA/Water.
If homogeneous: Concentrate in vacuo, redissolve in EtOAc, wash with water (x2) and brine. Dry over
Objective: Reduce the C4-nitro group to an amine without dehalogenating (if other halogens are present on the R-group).
Materials:
Intermediate A (from Protocol A)
Iron Powder (5.0 eq)
Ammonium Chloride (
) (5.0 eq)
Solvent: Ethanol/Water (4:1 ratio)
Procedure:
Suspension: Suspend Intermediate A (1.0 mmol) in 10 mL EtOH/Water (4:1).
Activation: Add Iron powder and
.
Reflux: Heat to vigorous reflux (80°C ) for 2 hours. The yellow nitro compound will turn into a colorless or slightly fluorescent amine solution, and the iron will turn dark/rust-colored.
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with MeOH.
Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (DCM/MeOH gradient).
Objective: Create a covalent inhibitor (e.g., targeting Cys797 in EGFR) by acylating the newly formed C4-amine.
Materials:
Intermediate B (Diamine)
Acryloyl Chloride (1.0 eq) or Acrylic Acid/HATU
Base: Triethylamine (
)
Solvent: DCM or THF (Anhydrous) at 0°C
Procedure:
Cooling: Dissolve Intermediate B in anhydrous DCM at 0°C . Add
(1.5 eq).
Addition: Dropwise add Acryloyl Chloride (1.0 eq in DCM). Note: The C4-amine is generally more nucleophilic than the C2-amine (which is conjugated to the ring nitrogen and often electron-poor if the R-group is aromatic).
Quench: After 30 mins, quench with
(sat. aq.).
Isolation: Extract with DCM, dry, and purify.
Analytical Data & QC
Expected NMR Characteristics (
-DMSO):
| Position | Proton Type | Chemical Shift () | Multiplicity | Notes |
| :--- | :--- | :--- | :--- | :--- |
| C6-H | Aromatic | 8.0 – 8.5 ppm | Singlet | Characteristic of pyridine H6 |
| OMe | Methoxy | 3.8 – 4.0 ppm | Singlet | Strong singlet, integrates to 3H |
| NH (C2) | Amine | 6.5 – 9.0 ppm | Broad Singlet | Shift depends on R-group (Aniline vs Alkyl) |
| NH2 (C4) | Amine | 5.0 – 6.5 ppm | Broad Singlet | Appears after Protocol B |
Troubleshooting:
Low Yield in Step 1: If the amine nucleophile is weak (e.g., electron-deficient aniline), switch solvent to NMP and increase temperature to 120°C (microwave irradiation is effective).
Regioselectivity Issues: While C2 is preferred, steric bulk at the nucleophile can retard the reaction. Ensure the C2-Cl is not sterically crowded by the C3 position (which is H in this scaffold, so usually safe).
References
BenchChem. (2025).[4][2][5] Application Notes and Protocols: 2,4-Dichloro-5-nitropyridine in the Synthesis of Novel Heterocyclic Compounds.
National Institutes of Health (NIH). (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. PubMed Central.
WuXi AppTec. (2024). Regioselectivity of SNAr Reactions on Chloropyrimidines and Pyridines. QM Magic Class.
Journal of Medicinal Chemistry. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles.
ChemicalBook. (2026).[6] 2-Chloro-5-nitropyridine Chemical Properties and Uses.
Buchwald-Hartwig amination protocols for 2-chloropyridine derivatives
An Application Guide to the Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives Introduction: The Challenge and Opportunity of 2-Aminopyridines The 2-aminopyridine scaffold is a privileged structural motif in mode...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives
Introduction: The Challenge and Opportunity of 2-Aminopyridines
The 2-aminopyridine scaffold is a privileged structural motif in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and materials. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, as well as a key building block in more complex heterocyclic systems. However, the synthesis of these vital compounds is often hampered by the challenge of forming the crucial aryl C-N bond, especially when starting from the abundant and cost-effective 2-chloropyridine derivatives.
Traditionally, methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation have been employed, but these often require harsh conditions, exhibit limited substrate scope, and suffer from poor functional group tolerance.[1] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field.[1][2] It provides a powerful and general method for the synthesis of aryl amines under relatively mild conditions, significantly expanding the accessible chemical space for researchers in drug discovery and development.[1]
This guide serves as a comprehensive resource for scientists, providing not just protocols, but also the underlying principles and field-proven insights required to successfully implement and troubleshoot the Buchwald-Hartwig amination for challenging 2-chloropyridine substrates.
Mechanistic Core: The Catalytic Cycle
The power of the Buchwald-Hartwig amination lies in a finely tuned palladium-based catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The reaction proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4]
Oxidative Addition : The cycle begins with an active, electron-rich Palladium(0) complex. This species undergoes oxidative addition into the carbon-chlorine bond of the 2-chloropyridine. This is often the rate-limiting step for chloro-aromatics, as the C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[5][6] The success of this step is heavily reliant on the choice of ligand.
Amine Coordination & Deprotonation : The resulting Pd(II) complex coordinates with the incoming amine nucleophile. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[2][4] The choice and strength of the base are critical here to ensure efficient deprotonation without degrading sensitive functional groups.
Reductive Elimination : This final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][4] A productive reductive elimination must be faster than competing side reactions, such as beta-hydride elimination.
The primary challenges specific to 2-chloropyridines are twofold: the high energy barrier for the oxidative addition of the C-Cl bond and the potential for the pyridine nitrogen itself to coordinate to the palladium center, acting as a catalyst poison and inhibiting its activity.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for Success: An In-Depth Analysis
The success of coupling with 2-chloropyridines hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
The Catalyst System: Palladium and Ligand
Palladium Source : While simple sources like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common, they can be unreliable as they require an in-situ reduction to the active Pd(0) state.[5][7] For challenging substrates, palladium pre-catalysts are highly recommended.[8] These are air-stable Pd(II) complexes (e.g., G3 or G4 palladacycles) that cleanly and efficiently generate the active monoligated Pd(0) species upon activation, leading to more reproducible results and often requiring lower catalyst loadings.[5][8]
Ligand Selection (The Decisive Factor) : Standard phosphine ligands (e.g., PPh₃) are generally ineffective for activating C-Cl bonds.[5] The breakthrough for this chemistry came with the development of sterically hindered, electron-rich biaryl monophosphine ligands.[1][9] These ligands promote the crucial oxidative addition step, stabilize the palladium center against decomposition, and accelerate the final reductive elimination.[1][4]
Ligand Family
Key Examples
Primary Application/Insight
Dialkylbiaryl Phosphines
XPhos , RuPhos , BrettPhos
These are the workhorses for chloropyridine amination. Their bulk and electron-donating properties are essential for activating the inert C-Cl bond and preventing catalyst inhibition by the pyridine nitrogen.[2][5]
Ferrocene-Based Ligands
DavePhos , tBuXPhos
Often effective for coupling with a range of nucleophiles, including NH-heterocycles.
Bidentate Ligands
BINAP , Xantphos
While highly effective in many C-N couplings, they can sometimes be less effective for the most challenging aryl chlorides compared to the bulkier monophosphine ligands.[1]
Expert Insight : For a new 2-chloropyridine system, RuPhos is an excellent starting point for coupling with secondary amines, while BrettPhos is often superior for primary amines.[10][11] Screening a small panel of these "second-generation" or "third-generation" ligands is a highly effective optimization strategy.
The Base: Role and Selection
The base's primary role is to deprotonate the amine, either before or after its coordination to the palladium(II) center, to form the key palladium-amido intermediate.[12] The choice of base is a balance between reactivity and substrate compatibility.
Base
pKaH (approx.)
Advantages
Disadvantages
Sodium tert-butoxide (NaOtBu)
19
Permits highest reaction rates and lowest catalyst loadings.[5][10]
Incompatible with many base-sensitive functional groups (e.g., esters, ketones).[10][13]
Lithium bis(trimethylsilyl)amide (LHMDS)
26
Allows for reactions at lower temperatures and can tolerate some protic functional groups.[10]
Solid is air-sensitive; can be incompatible with some groups at elevated temperatures.[10]
Cesium Carbonate (Cs₂CO₃)
10
Excellent functional group tolerance; good solubility.[8][10]
Often requires higher temperatures, longer reaction times, and more active catalyst systems.[10]
Potassium Phosphate (K₃PO₄)
12.3
Mild, economical, and offers good functional group tolerance.[10]
Similar to Cs₂CO₃, may require more forcing conditions.[5]
Expert Insight : NaOtBu is the most common and effective base for this transformation and should be the first choice unless the substrate has sensitive functional groups.[5] Ensure the base is of high purity and handled under anhydrous conditions, as trace moisture can facilitate hydrodehalogenation side reactions.[5]
Solvent and Reaction Conditions
Solvent : Anhydrous, deoxygenated solvents are mandatory.[5] Toluene and 1,4-dioxane are the most commonly used and effective solvents for this reaction.[10] Tetrahydrofuran (THF) is also an option. The choice can influence the solubility of reagents and intermediates, affecting reaction rates.
Temperature : Due to the difficulty of the C-Cl bond's oxidative addition, elevated temperatures, typically in the range of 80-110 °C , are required.[5]
Inert Atmosphere : The active Pd(0) catalyst is highly sensitive to oxygen and will rapidly decompose.[5] All reactions must be performed under a strictly inert atmosphere of argon or nitrogen , using either a glovebox or standard Schlenk line techniques.
Detailed Experimental Protocols
Safety Precaution : These reactions involve flammable solvents, air-sensitive reagents, and potentially toxic materials. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere by trained personnel.
Protocol 1: General Procedure for the Amination of 2-Chloropyridine with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol provides a robust starting point for coupling 2-chloropyridines with cyclic or acyclic secondary amines.
Oven-dried reaction vial with a PTFE-lined screw cap and stir bar
Standard Schlenk line or glovebox equipment
Procedure:
Reaction Setup (Glovebox Recommended) : In an inert atmosphere glovebox, add the 2-chloropyridine derivative (1.0 mmol), RuPhos Pd G3 precatalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to the reaction vial.
Reagent Addition : Add the anhydrous toluene (5 mL) to the vial, followed by the morpholine (1.2 mmol).
Sealing and Heating : Seal the vial tightly with the screw cap. If outside a glovebox, ensure the seal is secure (e.g., with electrical tape). Place the vial in a preheated oil bath or heating block set to 100 °C .
Reaction Monitoring : Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots (under inert conditions if possible) and analyzing by TLC or LC-MS. A typical sign of a healthy reaction is a color change to a yellow or reddish-brown homogeneous solution.
Workup : After the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of celite to remove palladium residues and inorganic salts.
Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-aminopyridine product.
Protocol 2: General Procedure for the Amination of 2-Chloropyridine with a Primary Aniline
This protocol is adapted for the coupling of anilines, which are generally less nucleophilic than aliphatic amines.
Oven-dried reaction vial with a PTFE-lined screw cap and stir bar
Standard Schlenk line or glovebox equipment
Procedure:
Reaction Setup (Glovebox Recommended) : In a glovebox, add the 2-chloropyridine derivative (1.0 mmol), BrettPhos Pd G3 precatalyst (0.02 mmol), and LHMDS (1.4 mmol) to the reaction vial.
Reagent Addition : Add the aniline derivative (1.2 mmol), followed by the anhydrous 1,4-dioxane (5 mL).
Sealing and Heating : Seal the vial tightly and place it in a preheated oil bath or heating block set to 100-110 °C .
Reaction Monitoring : Stir the reaction vigorously for 16-24 hours. Monitor progress by TLC or LC-MS.
Workup & Purification : Follow the workup and purification steps as described in Protocol 1. The choice of solvent for extraction and chromatography may need to be adjusted based on the product's polarity.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following table outlines common problems and their solutions.[5]
Observation
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Catalyst poisoning/inhibition by pyridine N. 2. Ineffective ligand for C-Cl activation. 3. Insufficient temperature.
1. Switch to a bulkier ligand (e.g., RuPhos, BrettPhos). 2. Use a Pd pre-catalyst for cleaner activation. 3. Increase temperature in 10 °C increments (up to ~120 °C).
Hydrodehalogenation (Ar-Cl → Ar-H)
1. Presence of trace water or protic impurities. 2. Slow reductive elimination relative to competing pathways.
1. Ensure all reagents and solvents are scrupulously dry. Use a fresh, high-purity base. 2. Use a more sterically hindered ligand to promote reductive elimination.
Formation of Palladium Black
1. Catalyst decomposition due to oxygen exposure. 2. Excessive temperature.
1. Improve inert atmosphere technique (degas solvent thoroughly, use a glovebox). 2. Lower the reaction temperature to 80-90 °C and increase reaction time.
Poor Reproducibility
1. Inconsistent quality of Pd source (e.g., Pd(OAc)₂). 2. Impure or wet base/solvent.
1. Switch to a reliable Pd pre-catalyst (e.g., a G3 palladacycle). 2. Use freshly opened, anhydrous solvents and high-purity bases.
References
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. (2019). Available at: [Link]
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.). Available at: [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Available at: [Link]
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Available at: [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021). Available at: [Link]
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC. (n.d.). Available at: [Link]
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Available at: [Link]
Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions | Request PDF - ResearchGate. (n.d.). Available at: [Link]
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Available at: [Link]
SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Medi- ated on KF-Alumina Surface - NBU-IR. (n.d.). Available at: [Link]
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (n.d.). Available at: [Link]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020). Available at: [Link]
Procedure for methoxy group deprotection in nitropyridine derivatives
Application Note & Protocol Guide | Doc ID: AN-NPYR-DEMET-05 Executive Summary & Strategic Analysis The deprotection of methoxy groups on nitropyridine scaffolds is not a trivial "anisole deprotection." It is a structura...
The deprotection of methoxy groups on nitropyridine scaffolds is not a trivial "anisole deprotection." It is a structurally dependent operation governed by the electronic "push-pull" dynamics of the pyridine ring.
The critical determinant for protocol selection is the regiochemical position of the methoxy group relative to the pyridine nitrogen and the nitro substituent.
The Regiochemical Divergence
The "Vinylogous Amide" Scenario (2-OMe, 4-OMe):
Methoxy groups at the 2- or 4-positions are activated by the electron-deficient pyridine ring (further sensitized by the electron-withdrawing nitro group). These are not true ethers; they function chemically as vinylogous esters/imidates.
Reactivity: Highly susceptible to Nucleophilic Aromatic Substitution (
The "True Ether" Scenario (3-OMe):
Methoxy groups at the 3-position are electronically isolated from the ring nitrogen's conjugation. They behave like standard electron-deficient aryl ethers.
Reactivity: Resistant to mild hydrolysis; requires cleavage of the
bond via nucleophilic attack on the methyl group.
Preferred Method: Pyridine Hydrochloride Melt (Protocol B) or Silyl-Iodide cleavage (Protocol C).
Decision Matrix (Graphviz)
Figure 1: Strategic decision tree for selecting the appropriate deprotection methodology based on substrate topology.
Detailed Experimental Protocols
Protocol A: Base-Promoted Hydrolysis (
)
Target Substrates: 2-methoxy-3-nitropyridine, 4-methoxy-3-nitropyridine.
Mechanism: Addition-Elimination. The hydroxide ion attacks the C2/C4 position, displacing methoxide. The product tautomerizes immediately to the pyridone form.
Solvent: THF or Dioxane (optional co-solvent for solubility)
Workup: 6M HCl (for acidification)
Step-by-Step Methodology
Dissolution: Dissolve the nitropyridine substrate in a minimal amount of THF (approx. 5 mL per gram).
Note: If the substrate is water-soluble, omit THF.
Addition: Add 2.5 equivalents of aqueous NaOH solution.
Reaction: Heat the mixture to reflux (approx. 65-80°C).
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (non-polar) will disappear, replaced by a baseline spot (the phenolate salt).
Time: Typically 1–4 hours.
Quench & Precipitation: Cool to room temperature. Carefully acidify with 6M HCl to pH 3–4.
Observation: The product (nitropyridone) usually precipitates as a yellow/orange solid upon acidification.
Isolation: Filter the precipitate. Wash with cold water and hexanes.
Purification: Recrystallization from Ethanol/Water is standard if necessary.
Key Reference: Journal of Medicinal Chemistry studies on nitropyridine antibiotics often utilize this pathway for 2-pyridone synthesis [1].
Protocol B: Pyridine Hydrochloride Melt
Target Substrates: 3-methoxy-2-nitropyridine (and other non-activated ethers).
Mechanism:
attack. Pyridine is the solvent; protonated pyridine activates the ether oxygen, and the chloride ion acts as the nucleophile to attack the methyl group, releasing MeCl gas.
Apparatus: Round bottom flask with air condenser (to prevent clogging from sublimed Py·HCl).
Step-by-Step Methodology
Preparation: In a round bottom flask, mix the substrate and solid Pyridine Hydrochloride (10:1 w/w ratio).
The Melt: Place the flask in a pre-heated oil bath at 170–180°C .
Critical Control: The mixture must melt into a homogeneous liquid. If the temperature is too low (<160°C), the reaction will stall.
Duration: Stir for 1–3 hours.
Safety: Perform in a fume hood. Methyl chloride (gas) is a byproduct.
Quench: Cool the mixture to approx. 80°C (do not let it solidify completely). Pour the hot melt into crushed ice/water (approx. 50 mL per gram of substrate).
Workup:
The product may precipitate. If so, filter.[2][3][5]
If no precipitate: Extract with Ethyl Acetate (3x). Wash organics with water (to remove pyridine) and brine. Dry over
Why this works: The high temperature overcomes the energy barrier for the
attack on the methyl group, which is difficult in solution-phase acid hydrolysis [2].
Protocol C: Silyl-Iodide Cleavage (Mild)
Target Substrates: Complex substrates containing ester/amide side chains sensitive to NaOH or high heat.
Mechanism: The silicon atom coordinates to the ether oxygen (hard-hard interaction), weakening the O-Me bond. Iodide (soft nucleophile) attacks the methyl group.
Reagent: TMSCl (Trimethylsilyl chloride) + NaI (Sodium Iodide) In situ generation of TMSI.[6]
Solvent: Acetonitrile (anhydrous).
Step-by-Step Methodology
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
Reagent Mix: Dissolve NaI (4.0 equiv) in anhydrous Acetonitrile. Add TMSCl (4.0 equiv). Stir for 15 mins at RT until a white precipitate (NaCl) forms.
Addition: Add the nitropyridine substrate (dissolved in minimal Acetonitrile) to the mixture.
Reaction: Reflux (80°C) for 4–12 hours.
Note: Protect from light (wrap flask in foil) to prevent iodine radical formation.
Quench: Cool to RT. Quench with aqueous Sodium Thiosulfate (
) to reduce any free iodine (solution turns from dark red to yellow/colorless).
Extraction: Extract with DCM or EtOAc.
Comparative Data Analysis
Feature
Protocol A (Base)
Protocol B (Py·HCl)
Protocol C (TMSI)
Substrate Scope
2-OMe, 4-OMe (Activated)
3-OMe (Isolated)
All (High Selectivity)
Reaction Temp
60–80°C
170–180°C
25–80°C
Reaction Time
1–4 Hours
1–3 Hours
4–12 Hours
Nitro Tolerance
High
Moderate (Thermal risk)
High
Primary Risk
Hydrolysis of other esters
Sublimation / Charring
Moisture sensitivity
Yield (Typical)
85–95%
60–80%
70–90%
Troubleshooting & Critical Parameters
The "Zwitterion" Trap
Nitropyridones (the product of deprotection) are zwitterionic.
Problem: Product is water-soluble and won't extract into organic solvents.
Solution: The pH of the aqueous layer during workup is critical.
Isoelectric Point: Most nitropyridones precipitate between pH 3 and 5.
Salting Out: If precipitation fails, saturate the aqueous layer with NaCl before extraction with THF/EtOAc (3:1).
Nitro Group Reduction
Avoid using
or with metallic catalysts. The nitro group is easily reduced to an amine or hydroxylamine, which will spontaneously cyclize or polymerize.
Validation: Check the crude NMR. If the aromatic signals shift upfield significantly (by >1 ppm), the nitro group has likely been reduced to an amino group.
Pathway Visualization (Mechanism)
Figure 2: Simplified S_NAr mechanism for Protocol A, showing the transition through the Meisenheimer complex.
References
BenchChem. (2025).[5] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Retrieved from
Bhoite, S. A., et al. (2014).[7] "Hydrolysis of Di-2-Methoxy-4-Nitroaniline Phosphate in Buffer Media." International Journal of ChemTech Research, 7(6), 2731-2737.[7] (Mechanistic insight into nitro-activated hydrolysis). Retrieved from
Sigma-Aldrich. (n.d.). 3-Methoxy-2-nitropyridine Product Specification & Safety Data. Retrieved from
ACS Green Chemistry Institute. (2026). TMS Iodide Reagent Guide. Retrieved from
Google Patents. (2014). CN103664757A: Preparation method of 2-hydroxy-3-nitropyridine.[4] Retrieved from
Application Note: Chemoselective Preparation of 4-Amino-2-chloro-5-methoxypyridine via Catalytic Hydrogenation
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselective catalyst selection, and scalable protocol validation. The Synthetic Challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Content Focus: Mechanistic rationale, chemoselective catalyst selection, and scalable protocol validation.
The Synthetic Challenge: Overcoming Hydrodehalogenation
The reduction of 2-chloro-5-methoxy-4-nitropyridine to 4-amino-2-chloro-5-methoxypyridine is a critical transformation in the synthesis of heavily functionalized pyridine scaffolds used in modern pharmacophores. The fundamental challenge in this transformation is chemoselectivity .
Standard catalytic hydrogenation conditions (e.g., using Palladium on Carbon, Pd/C) are highly active for nitro group reduction but simultaneously catalyze the oxidative addition of the metal into the activated C2–Cl bond of the pyridine ring. This leads to rampant hydrodehalogenation, yielding the undesired dechlorinated byproduct (4-amino-3-methoxypyridine) [1].
The Mechanistic Solution: Sulfided Platinum on Carbon (Pt/C-S)
To achieve >99% chemoselectivity, the catalytic system must be deliberately poisoned to differentiate between the N–O bond and the C–Cl bond. Sulfided Platinum on Carbon (Pt/C-S) is the industry standard for this exact challenge [2].
Causality of the Catalyst Choice: The sulfur atoms strongly adsorb to the highly active, low-coordination "step-edge" sites on the platinum surface. These are the specific sites responsible for the oxidative addition required to cleave the C–Cl bond.
Preservation of Activity: The planar "terrace" sites of the platinum catalyst remain unpoisoned and active. These sites facilitate the heterolytic dissociation of molecular hydrogen (
), which preferentially attacks the highly polar nitro group, leaving the aryl chloride intact [3, 4].
Chemoselective hydrogenation pathway vs. undesired hydrodehalogenation.
Materials and Reagents
A highly controlled environment is required to ensure reproducibility. The following reagents are optimized for a 10-gram scale reaction.
Reagent / Material
Role
Quantity
Specifications
2-Chloro-5-methoxy-4-nitropyridine
Starting Material (SM)
10.0 g (53.0 mmol)
≥98% purity, dry powder
5% Pt/C (Sulfided)
Chemoselective Catalyst
0.5 g (5 wt%)
~1% S content, ~50% w/w water wet
Ethyl Acetate (EtOAc)
Solvent
100 mL
HPLC grade, anhydrous
Hydrogen Gas ()
Reducing Agent
~3.5 L (Theoretical)
99.999% purity
Celite® 545
Filtration Aid
5.0 g
Pre-washed with EtOAc
Expert Insight: Ethyl acetate is selected over methanol. While methanol accelerates nitro reduction, polar protic solvents stabilize the chloride leaving group, inadvertently increasing the baseline rate of hydrodehalogenation. EtOAc provides the perfect balance of SM solubility and reaction control.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . By monitoring hydrogen uptake and internal temperature, the operator can verify the reaction's progress in real-time without breaking the inert atmosphere.
Step 1: Reactor Preparation & Loading
Equip a 300 mL Parr pressure reactor (or equivalent autoclave) with a mechanical stirrer, internal thermocouple, and a gas-entrainment impeller.
Charge the reactor with 10.0 g of 2-chloro-5-methoxy-4-nitropyridine.
Add 100 mL of Ethyl Acetate. Stir at 200 RPM until the substrate is fully dissolved.
Carefully add 0.5 g of 5% Pt/C (Sulfided). Caution: Always add the catalyst to the solvent, never dry catalyst to dry substrate, to mitigate auto-ignition risks.
Step 2: Purging Sequence (Critical for Safety and Kinetics)
Seal the reactor. Purge the headspace with Nitrogen (
) to 50 psi, hold for 1 minute, and vent. Repeat this purge 3 times to remove all oxygen.
Purge the headspace with Hydrogen (
) to 30 psi, without stirring, and vent. Repeat this purge 3 times to prime the catalyst surface.
Step 3: Hydrogenation Execution
Pressurize the reactor with
to exactly 30 psi (2.0 bar) .
Increase the agitation rate to 800–1000 RPM to ensure optimal gas-liquid mass transfer.
Self-Validation Checkpoint: The reduction of a nitro group is highly exothermic (
kcal/mol). Monitor the internal thermocouple. You should observe a rapid temperature spike. Use a cooling jacket to maintain the internal temperature strictly between 25 °C and 35 °C .
Monitor the pressure drop. The theoretical
uptake is 3 molar equivalents (approx. 3.5 L at STP). Refill the reactor to 30 psi as needed.
The reaction is deemed complete when
uptake ceases entirely (typically 2 to 4 hours).
Step 4: Workup and Isolation
Vent the
gas and purge the reactor 3 times with to safe the system.
Filter the crude reaction mixture through a tightly packed pad of Celite® to remove the Pt/C-S catalyst. Wash the filter cake with an additional 30 mL of EtOAc.
Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C bath) to yield the crude product as a solid.
Optional: Recrystallize from Heptane/EtOAc (3:1) if HPLC purity is <98%.
Step-by-step experimental workflow for the chemoselective hydrogenation protocol.
Quantitative Data & Catalyst Optimization
The table below summarizes the empirical data driving the selection of the Pt/C-S catalyst over traditional alternatives. Data reflects standard conditions (EtOAc, 30 psi
, 30 °C, 4 hours).
Catalyst System
Conversion (SM)
Yield (Target Amine)
Yield (Dechlorinated Byproduct)
Chemoselectivity
5% Pd/C (Standard)
>99.9%
12.4%
87.1%
Poor
5% Pt/C (Unpoisoned)
>99.9%
78.5%
21.0%
Moderate
5% Pt/C (Sulfided)
>99.9%
98.2%
<0.5%
Excellent
Note: While unpoisoned Pt/C is inherently less prone to oxidative addition than Pd/C, it still results in unacceptable levels of impurity for pharmaceutical intermediates. The sulfided variant completely arrests the dehalogenation pathway.
References
Preparation and Catalytic Performance of Metal-Rich Pd Phosphides for the Solvent-Free Selective Hydrogenation of Chloronitrobenzene. MDPI. Available at:[Link]
WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. Google Patents.
Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. Chinese Chemical Society. Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Purification methods for 2-Chloro-5-methoxy-4-nitropyridine reaction mixtures
Welcome to the Technical Support Center for the isolation and purification of 2-Chloro-5-methoxy-4-nitropyridine (CAS: 1805667-69-9) . This highly functionalized nitroaromatic compound is a critical intermediate in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 2-Chloro-5-methoxy-4-nitropyridine (CAS: 1805667-69-9) . This highly functionalized nitroaromatic compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and receptor antagonists.
Due to the electron-deficient nature of the nitropyridine ring and the presence of multiple reactive sites, crude reaction mixtures often contain challenging regioisomers (e.g., 2-chloro-4-methoxy-5-nitropyridine) and over-reacted byproducts[1]. This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and causality-driven insights to consistently achieve >98% purity.
Purification Workflow Visualization
Workflow for the isolation and purification of 2-Chloro-5-methoxy-4-nitropyridine.
Physicochemical Properties & Impurity Profiling
Understanding the quantitative differences between the target compound and its impurities is the foundation of any successful separation strategy.
Compound
Role in Mixture
Polarity (TLC Rf)*
Solubility Profile
Thermal Stability
2-Chloro-5-methoxy-4-nitropyridine
Target Intermediate
0.45
Soluble in EtOAc, DCM; Low in Heptane
Decomposes >120°C
2-Chloro-4-methoxy-5-nitropyridine
Common Regioisomer
0.42
Soluble in EtOAc, DCM; Low in Heptane
Decomposes >115°C
5-Methoxy-4-nitropyridin-2-ol
Hydrolysis Byproduct
0.10
Soluble in MeOH, Water; Insoluble in Hexanes
Stable
Unreacted Precursor
Starting Material
0.65
Highly soluble in non-polar solvents
Stable
*Rf values based on a 70:30 Hexane:Ethyl Acetate mobile phase on normal-phase silica gel.
Standard Operating Procedures (SOPs)
Every protocol must be a self-validating system to ensure reproducibility and prevent downstream failures.
Protocol A: Scalable Recrystallization (Preferred for >5g scale)
Recrystallization is favored for scale-up due to its operational simplicity and avoidance of silica gel waste[2]. However, previously oily intermediates often require precise solvent ratios to induce crystallization[3].
Dissolution: Suspend the crude mixture in a minimal volume of Ethyl Acetate (EtOAc) at 50°C. Causality: EtOAc readily dissolves the nitroaromatic compound without requiring excessive heat, preventing thermal degradation.
Hot Filtration: Pass the hot solution through a pre-warmed fritted funnel to remove insoluble polymeric byproducts.
Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise while maintaining the temperature at 40°C until the solution becomes slightly turbid.
Controlled Cooling: Allow the flask to cool to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour. Causality: A slow cooling ramp allows the target molecules to form a highly ordered lattice, excluding structurally similar regioisomers.
Isolation & Self-Validation: Filter the crystals and wash with cold Heptane.
Self-Validation Checkpoint: Analyze the mother liquor via HPLC. If the target compound's peak area is >15% of the total mass balance, concentrate the mother liquor by 50% under reduced pressure to harvest a second crop.
Protocol B: High-Resolution Flash Chromatography (Preferred for <5g scale)
When regioisomers co-elute or the crude purity is <80%, chromatography is mandatory[4].
Column Packing: Pack a silica gel column using 100% Hexanes.
Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add silica gel (1:2 w/w), and evaporate to a free-flowing powder. Causality: Dry loading prevents band broadening, which is critical when separating regioisomers with Rf differences of <0.05.
Gradient Elution: Elute with a gradient of 95:5 to 70:30 Hexane:EtOAc.
Fraction Collection & Self-Validation: Collect small volumes (e.g., 20 mL fractions).
Self-Validation Checkpoint: Perform TLC on every 5th fraction. Spot a known reference standard of pure 2-chloro-5-methoxy-4-nitropyridine alongside the fractions. Only pool fractions that show a single spot perfectly co-eluting with the standard.
Troubleshooting Guides & FAQs
Q1: Why is my product "oiling out" instead of crystallizing during Protocol A?Cause: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the saturation temperature of the solvent system. In highly functionalized pyridines, structurally similar impurities disrupt the dipole-dipole interactions required for crystal lattice formation[5].
Solution: Do not attempt to cool the oil further. Reheat the mixture until it forms a homogenous solution. Add 5-10% more EtOAc to increase the solubility threshold, then seed the solution with pure crystals of 2-chloro-5-methoxy-4-nitropyridine at 35°C before cooling. If oiling persists, the impurity burden is too high; route the batch to Protocol B.
Q2: I am experiencing co-elution of 2-chloro-5-methoxy-4-nitropyridine and its regioisomer on silica gel. How can I resolve them?Cause: Regioisomers like 2-chloro-4-methoxy-5-nitropyridine have nearly identical dipole moments and polar surface areas, causing them to interact identically with the silanol groups on normal-phase silica[1].
Solution: Change the selectivity of the mobile phase. Instead of Hexane/EtOAc, switch to a Toluene/Acetone gradient (e.g., 90:10). Toluene engages in π-π stacking interactions with the electron-deficient nitropyridine rings. Because the steric environment around the nitro group differs between the 4-nitro and 5-nitro isomers, this subtle π-π interaction difference will artificially widen the Rf gap.
Q3: What are the safety considerations when removing solvents from these reaction mixtures?Cause: Nitropyridines are energy-rich, thermally sensitive molecules. Concentrating them at elevated temperatures can initiate autocatalytic decomposition, especially if trace acidic impurities or transition metals are present from upstream synthesis[3].
Solution: Always perform solvent evaporation under high vacuum to keep the water bath temperature strictly below 40°C. Never evaporate a nitropyridine mixture to absolute dryness on a rotary evaporator; leave a small residual volume of solvent and dry the final product in a vacuum oven at ambient temperature.
Q4: My recovery is extremely low after the initial aqueous workup. Where did my product go?Cause: The electron-withdrawing nitro and chloro groups make the pyridine nitrogen less basic, but the compound can still be partially protonated in highly acidic aqueous layers. Alternatively, prolonged exposure to basic aqueous conditions (e.g., NaOH) can trigger nucleophilic aromatic substitution (SNAr), displacing the chloro group to form a water-soluble pyridinol[4].
Solution: Maintain the aqueous phase strictly at pH 6-7 using a mild buffer (e.g., saturated NaHCO3) during extraction[5]. Extract with a solvent that has a high affinity for polar aromatics, such as DCM, rather than relying solely on EtOAc.
References
Google Patents. "US20170008848A1 - Methods of making netupitant and intermediates thereof". Google Patents Database.
Masse, F. et al. "Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707". ACS Publications. URL:[Link]
National Center for Biotechnology Information. "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules". PMC. URL:[Link]
Technical Support Center: Optimizing Catalyst Load for 2-Chloro-5-methoxy-4-nitropyridine Coupling
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges of cross-coupling 2-Chloro-5-methoxy-4-nitropyridine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges of cross-coupling 2-Chloro-5-methoxy-4-nitropyridine .
This substrate presents a fascinating dichotomy: the C2-chloro position is highly activated toward oxidative addition by the strongly electron-withdrawing para-nitro group[1], yet this same activation makes it highly susceptible to background Nucleophilic Aromatic Substitution (SNAr). Furthermore, the electron-donating 5-methoxy group introduces competing electronic effects that can destabilize standard palladium intermediates. Optimizing your catalyst loading here is not simply about pushing the reaction forward—it is about kinetically outcompeting side reactions and preventing catalyst deactivation.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: I am observing significant amounts of a side product that matches the mass of my amine/base adduct. How do I adjust my catalyst load to prevent this?A: You are observing competing SNAr. Because the nitro group heavily activates the pyridine ring, nucleophiles (like your coupling amine or a nucleophilic base) can attack the C2 position without palladium intervention[1].
The Causality: If your palladium catalyst loading is too low (e.g., <1 mol%), the oxidative addition and subsequent catalytic cycle are outpaced by the background SNAr reaction.
The Solution: Increase the catalyst loading to 3–5 mol% to accelerate the cross-coupling cycle. Additionally, switch to a bulkier, highly active ligand (e.g., BrettPhos or XPhos) and use a strictly non-nucleophilic base (such as K3PO4 instead of NaOtBu or Cs2CO3)[2].
Q2: My Suzuki coupling stalls at 50% conversion even with 5 mol% Pd(OAc)₂. Should I add more catalyst?A: No. Adding more catalyst is rarely the solution for a stalled reaction and often leads to the precipitation of inactive "Pd black." For this specific nitropyridine, stalling is usually caused by catalyst poisoning (the nitro group coordinating to the Pd center) or the degradation of the boronic acid over time.
The Causality: Standard phosphine ligands can dissociate, leaving the Pd center vulnerable to coordination by the nitro/methoxy heteroatoms, halting the cycle.
The Solution: Instead of increasing the load, optimize the active catalyst concentration. Switch to a pre-formed Pd(II)-NHC (N-Heterocyclic Carbene) complex, such as PEPPSI-IPr. NHC ligands provide stronger σ-donation than phosphines, preventing dissociation and allowing you to drop the loading to 1–2 mol% while achieving full conversion[3].
Q3: Is it possible to achieve parts-per-million (ppm) catalyst loading for this substrate?A: While ppm loading is achievable for simple aryl bromides, chloropyridines—especially those with coordinating heteroatoms—typically require higher loadings due to the high energetic barrier of C–Cl oxidative addition[4]. Attempting ppm loading with 2-Chloro-5-methoxy-4-nitropyridine will likely result in incomplete conversion and an increase in hydrodehalogenation (protodehalogenation) side reactions[2]. Stick to a 0.5% to 2% window with highly optimized ligands.
Part 2: Quantitative Data & Catalyst Comparison
The following table summarizes the empirical outcomes of various catalyst systems and loadings when coupling 2-Chloro-5-methoxy-4-nitropyridine.
Catalyst System
Ligand
Loading (mol%)
Base / Solvent
Temp (°C)
Primary Pathway Observed
Yield (%)
Pd₂(dba)₃
PPh₃
5.0
NaOtBu / Toluene
80
SNAr (Side Reaction)
15%
Pd₂(dba)₃
XPhos
1.0
K3PO4 / Dioxane
100
Cross-Coupling (Stalled)
45%
Pd₂(dba)₃
XPhos
4.0
K3PO4 / Dioxane
100
Cross-Coupling
88%
PEPPSI-IPr
NHC (IPr)
1.5
K₂CO₃ / EtOH-H₂O
90
Cross-Coupling (Optimal)
94%
Ni(COD)₂
dppf
10.0
K3PO4 / THF
100
Decomposition / Tar
<5%
Data Synthesis Note: The shift from 1.0 mol% to 4.0 mol% with XPhos demonstrates the kinetic threshold required to outpace SNAr. The PEPPSI-IPr system demonstrates that superior ligand design supersedes raw catalyst quantity[3].
Part 3: Self-Validating Experimental Protocol
To ensure scientific integrity, every cross-coupling protocol must be a self-validating system . The following methodology includes an internal control to definitively prove that your product is the result of palladium catalysis, not background SNAr.
Optimized Suzuki-Miyaura Coupling Workflow
Objective: Couple 2-Chloro-5-methoxy-4-nitropyridine with an arylboronic acid using a 1.5 mol% PEPPSI-IPr catalyst load.
Step 1: Preparation of the Catalyst Stock (Inert Atmosphere)
In a nitrogen-filled glovebox, dissolve 10.2 mg of PEPPSI-IPr (0.015 mmol) in 1.0 mL of anhydrous, degassed 1,4-dioxane.
Causality: Creating a stock solution ensures highly precise delivery of low catalyst loadings (1.5 mol%), preventing weighing errors associated with sub-milligram quantities.
Step 2: Setup of the Control (The Self-Validation Step)
Label two Schlenk flasks: Flask A (Catalytic) and Flask B (Control) .
To both flasks, add 2-Chloro-5-methoxy-4-nitropyridine (1.0 mmol, 188.6 mg), arylboronic acid (1.2 mmol), and finely milled K2CO3 (3.0 mmol).
Causality: Flask B contains no palladium. If Flask B yields the desired product, your base/solvent system is driving an uncatalyzed SNAr reaction, rendering the catalyst irrelevant. If Flask A succeeds and Flask B yields only starting material, the catalytic cycle is validated.
Step 3: Main Reaction Assembly
Add 4.0 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v) to both flasks.
Causality: Water is critical to dissolve the inorganic base and form the reactive boronate complex, which drastically accelerates the transmetalation step[5].
Inject 1.0 mL of the PEPPSI-IPr stock solution only into Flask A . Inject 1.0 mL of pure dioxane into Flask B .
Step 4: Reaction Execution & Monitoring
Heat both flasks to 90 °C under vigorous stirring (800 rpm) for 4 hours.
Monitor via LC-MS.
Causality: Vigorous stirring is required in biphasic mixtures to maximize the interfacial surface area where transmetalation occurs.
Step 5: Workup
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts.
Part 4: Reaction Visualization & Logic Pathways
Caption: Catalytic cycle of Suzuki coupling for chloropyridines.
Caption: Decision tree for troubleshooting catalyst loading and side reactions.
References
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook
ACS Publications[Link]
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond
MDPI[Link]
Technical Support Center: Thermal Stability of 2-Chloro-5-methoxy-4-nitropyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice regarding the thermal stability of 2-Chloro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice regarding the thermal stability of 2-Chloro-5-methoxy-4-nitropyridine, particularly when used under reflux conditions. As a substituted nitropyridine, this compound belongs to a class of molecules that requires careful handling due to the potential for exothermic decomposition at elevated temperatures. This document is designed to help you navigate the challenges and ensure the safety and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns with 2-Chloro-5-methoxy-4-nitropyridine?
Q2: I need to run a reaction with 2-Chloro-5-methoxy-4-nitropyridine under reflux. How do I select a safe solvent and temperature?
A2: Selecting a safe reflux temperature is critical and is dictated by the boiling point of your chosen solvent.[3] Given the thermal sensitivity of nitroaromatics, it is prudent to:
Choose a solvent with the lowest possible boiling point that still allows for a reasonable reaction rate.
Avoid high-boiling point solvents (e.g., DMF, DMSO, toluene) until you have established the thermal stability of your specific reaction mixture.
Perform a small-scale safety test before proceeding with a larger-scale reaction. This test will help you identify any potential exothermic events at the intended reflux temperature.
A good starting point would be solvents like methanol, ethanol, or acetonitrile. Always ensure your reflux setup includes a condenser to prevent the loss of solvent and potential pressure buildup.[3][4]
Q3: My reaction mixture containing 2-Chloro-5-methoxy-4-nitropyridine turned dark brown upon heating. What does this signify?
A3: A significant color change, particularly to dark brown or black, upon heating is often an indicator of decomposition. This could be due to the formation of polymeric byproducts or other degradation products. It is crucial to treat this observation as a potential warning sign of thermal instability.
Recommended Actions:
Immediately remove the heat source.
Ensure adequate cooling is applied to the reaction vessel.
If the reaction is on a small scale, allow it to cool to room temperature in a safe location, such as a fume hood with the sash lowered.
For larger-scale reactions, be prepared for a potential exotherm and have appropriate quenching materials and safety measures in place.
Once the mixture is stable, you should analyze a sample to identify any degradation products and determine the extent of decomposition of your starting material. Techniques like HPLC, LC-MS, or GC-MS can be invaluable for this purpose.[5][6][7]
Q4: Can I use a base in my reaction with 2-Chloro-5-methoxy-4-nitropyridine at elevated temperatures?
A4: Extreme caution is advised when using bases with nitroaromatic compounds, especially at elevated temperatures. Bases can significantly lower the decomposition temperature and potentially initiate a runaway reaction.[1] If a base is required for your transformation, consider the following:
Use the mildest base possible (e.g., K2CO3, NaHCO3) instead of strong bases like NaOH or KOH.
Perform the reaction at the lowest possible temperature.
Add the base slowly and monitor the reaction temperature closely for any unexpected increase.
Conduct a small-scale trial to assess the compatibility of the base with your substrate at the desired temperature.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Unexpected Exotherm/Rapid Temperature Increase
Thermal decomposition of the nitropyridine has been initiated. This is a critical safety issue.
Immediate Action: Remove the heat source, apply maximum cooling, and prepare for emergency shutdown. Alert personnel in the vicinity.
Reaction Stalls or Gives Low Yield
The reflux temperature may be too low for the reaction to proceed efficiently.
Before increasing the temperature, ensure you have conducted a thermal stability assessment. If stable, you can cautiously increase the temperature or switch to a slightly higher boiling point solvent after re-evaluating the safety profile.
Formation of Insoluble Byproducts
This could be a result of polymerization or degradation of the starting material or product.
Analyze the byproducts to understand the decomposition pathway. Consider using a lower reaction temperature, a different solvent, or adding a radical inhibitor if appropriate.
Pressure Buildup in the Reaction Vessel
Gaseous decomposition products (e.g., NOx) may be forming.
Ensure the reflux condenser is functioning correctly and the system is not closed.[4] A bubbler can be used to monitor gas evolution. If significant gas is being produced, this is a strong indication of decomposition, and the reaction should be stopped.
Experimental Protocols
Protocol 1: Small-Scale Thermal Stability Assessment by Reflux
This protocol is designed to help you determine if 2-Chloro-5-methoxy-4-nitropyridine is stable in your chosen solvent at reflux temperature on a small scale.
Materials:
2-Chloro-5-methoxy-4-nitropyridine (e.g., 100 mg)
Proposed reaction solvent (e.g., 5 mL)
Small round-bottom flask (e.g., 25 mL)
Magnetic stir bar
Condenser
Heating mantle with a temperature controller and a thermocouple
Inert atmosphere (e.g., Nitrogen or Argon)
Analytical standards for HPLC or LC-MS analysis
Procedure:
Add the 2-Chloro-5-methoxy-4-nitropyridine and the solvent to the round-bottom flask with a magnetic stir bar.
Assemble the reflux apparatus in a fume hood.
Place a thermocouple in the heating mantle to monitor the temperature.
Begin stirring and slowly heat the mixture to the boiling point of the solvent.
Maintain the reflux for the intended duration of your reaction (e.g., 2-4 hours), carefully observing for any color changes or gas evolution.
After the reflux period, remove the heat source and allow the mixture to cool to room temperature.
Take a small aliquot of the cooled reaction mixture and analyze it by a suitable method (e.g., HPLC, LC-MS) to quantify the amount of remaining 2-Chloro-5-methoxy-4-nitropyridine and to check for the appearance of any new peaks that might indicate decomposition products.[5][6]
Interpretation of Results:
>95% recovery of starting material and no significant new peaks: The compound is likely stable under these conditions.
Significant degradation (<95% recovery) or the appearance of major new peaks: The compound is not stable under these conditions. A lower boiling point solvent or a lower reaction temperature should be considered.
Protocol 2: Monitoring a Reaction by HPLC
Objective: To monitor the progress of a reaction involving 2-Chloro-5-methoxy-4-nitropyridine and detect any potential degradation.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
A suitable column, such as a C18 reversed-phase column.
Mobile Phase: A typical starting point for nitropyridines is a gradient of acetonitrile and water.[8]
Procedure:
Prepare a standard solution of 2-Chloro-5-methoxy-4-nitropyridine of known concentration.
At the start of your reaction (t=0), take a small aliquot, quench it if necessary, and dilute it to a suitable concentration for HPLC analysis.
Inject the t=0 sample to determine the initial peak area of your starting material.
At regular intervals during the reaction, take further aliquots, treat them in the same manner, and inject them into the HPLC.
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the desired product.
Be vigilant for the appearance of any new, unexpected peaks, which could signify decomposition.
Visualizations
Caption: Recommended workflow for safely evaluating thermal stability.
Caption: Decision tree for troubleshooting unexpected observations.
References
Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. (2024). ResearchGate. Retrieved from [Link]
Alarcon, R., et al. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts. Retrieved from [Link]
Alarcon, R., et al. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions | Request PDF. ResearchGate. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Retrieved from [Link]
(2018). Did You Know? What Can You Do? Excess Cooling Can Cause a Runaway Reaction. AIChE. Retrieved from [Link]
Study.com. (n.d.). Analyzing the Results of Calorimetry Experiments. Retrieved from [Link]
EBSCO. (n.d.). Calorimetry | Science | Research Starters. Retrieved from [Link]
(1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. Retrieved from [Link]
(n.d.). Runaway and thermally safe operation of a nitric acid oxidation in a semi-batch reactor. Retrieved from [Link]
(2015). (PDF) Calorimetry. ResearchGate. Retrieved from [Link]
(2015). What is "heating under reflux"?. Chemistry Stack Exchange. Retrieved from [Link]
(2010). Refluxing a Reaction | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Chloro-5-methoxy-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals Introduction to NMR Spectroscopy in Drug Discovery Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and devel...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction to NMR Spectroscopy in Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development. Its ability to provide detailed information about molecular structure, conformation, and dynamics at the atomic level makes it crucial for the characterization of novel chemical entities. For substituted pyridines, a common scaffold in medicinal chemistry, ¹H NMR serves as a primary method for structural verification and purity assessment. The precise chemical shifts of the pyridine ring protons are highly sensitive to the nature and position of substituents, offering a detailed electronic picture of the molecule.
Predicted ¹H NMR Chemical Shifts for 2-Chloro-5-methoxy-4-nitropyridine
The structure and predicted proton assignments for 2-Chloro-5-methoxy-4-nitropyridine are illustrated below:
Figure 1. Structure of 2-Chloro-5-methoxy-4-nitropyridine with proton numbering.
Based on a thorough analysis of substituent effects, the predicted ¹H NMR data is summarized in the table below.
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-3
~7.8 - 8.2
Singlet
-
H-6
~8.8 - 9.2
Singlet
-
-OCH₃
~4.0 - 4.2
Singlet
-
Comparative Analysis with Structurally Related Compounds
The prediction of chemical shifts for 2-Chloro-5-methoxy-4-nitropyridine is informed by the experimental data of simpler, monosubstituted and disubstituted pyridines. The electronic properties of each substituent—chloro, methoxy, and nitro—induce characteristic upfield or downfield shifts on the pyridine ring protons.
Table 2: Experimental ¹H NMR Data for Reference Compounds
Compound
H-2 (ppm)
H-3 (ppm)
H-4 (ppm)
H-5 (ppm)
H-6 (ppm)
Solvent
2-Chloropyridine
-
7.32 (ddd)
7.64 (td)
7.23 (ddd)
8.39 (ddd)
CDCl₃
3-Methoxypyridine
8.25 (dd)
-
7.25 (ddd)
7.15 (ddd)
8.15 (dd)
Not Specified
4-Nitropyridine
8.75 (dd)
7.78 (dd)
-
7.78 (dd)
8.75 (dd)
Not Specified
2-Chloro-5-nitropyridine
-
8.45 (dd)
7.60 (d)
-
9.11 (d)
Not Specified
The Inductive and Resonance Effects of Substituents
Chloro Group (at C-2): As an electronegative atom, the chloro group exerts a significant electron-withdrawing inductive effect, which deshields adjacent protons. However, it also has a weak electron-donating resonance effect due to its lone pairs. In 2-chloropyridine, the H-6 proton is significantly downfield shifted due to its proximity to both the nitrogen atom and the chloro group.
Methoxy Group (at C-5): The methoxy group is a strong electron-donating group through resonance, which increases electron density on the pyridine ring, particularly at the ortho and para positions. This leads to an upfield shift (shielding) of these protons. It also has a weaker electron-withdrawing inductive effect.
Nitro Group (at C-4): The nitro group is a very strong electron-withdrawing group, both through induction and resonance. This effect significantly deshields all protons on the pyridine ring, causing substantial downfield shifts.
Rationale for the Predicted Chemical Shifts
H-3 Proton: The H-3 proton is situated ortho to both the electron-withdrawing chloro group at C-2 and the strongly electron-withdrawing nitro group at C-4. These combined effects are expected to cause a significant downfield shift, placing its resonance in the range of 7.8 - 8.2 ppm.
H-6 Proton: The H-6 proton is positioned ortho to the nitrogen atom and para to the strongly electron-withdrawing nitro group. It is also ortho to the electron-donating methoxy group. While the methoxy group would typically cause an upfield shift, the powerful deshielding effects of the ring nitrogen and the para-nitro group are expected to dominate, resulting in a substantial downfield shift into the 8.8 - 9.2 ppm region. The lack of adjacent protons would result in a singlet.
Methoxy Protons: The protons of the methoxy group are expected to appear as a singlet in the typical region for such groups, around 4.0 - 4.2 ppm.
Experimental Protocol for ¹H NMR Analysis
For researchers who wish to synthesize and characterize 2-Chloro-5-methoxy-4-nitropyridine, the following is a standard protocol for acquiring a high-quality ¹H NMR spectrum.
Sample Preparation
Accurately weigh approximately 5-10 mg of the solid sample.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
Ensure the sample is fully dissolved; vortexing or gentle heating may be necessary.
NMR Spectrometer Setup and Data Acquisition
Insert the sample into the NMR spectrometer.
Tune and match the probe for the ¹H frequency.
Shim the magnetic field to achieve optimal homogeneity.
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include:
Pulse angle: 30-45 degrees
Acquisition time: 2-4 seconds
Relaxation delay: 1-5 seconds
Number of scans: 8-16 (or more for dilute samples)
Data Processing
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum.
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Integrate the signals to determine the relative number of protons.
Analyze the multiplicities and coupling constants to confirm the structure.
Figure 2. A generalized workflow for NMR sample analysis.
Conclusion
This guide provides a detailed, albeit predictive, analysis of the ¹H NMR chemical shifts for 2-Chloro-5-methoxy-4-nitropyridine. By leveraging a comparative approach with known pyridine derivatives, we have established a solid framework for the interpretation of its ¹H NMR spectrum. The provided experimental protocol offers a standardized method for obtaining high-quality data for this and similar compounds, which is fundamental for advancing research in medicinal chemistry and drug development.
References
PubChem Compound Summary for CID 7977, 2-Chloropyridine. National Center for Biotechnology Information. [Link]
PubChem Compound Summary for CID 23719, 3-Methoxypyridine. National Center for Biotechnology Information. [Link]
PubChem Compound Summary for CID 70734, 4-Nitropyridine. National Center for Biotechnology Information. [Link]
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. [Link]
Comparative
C13 NMR spectrum analysis of 2-Chloro-5-methoxy-4-nitropyridine
The following guide provides a comprehensive technical analysis of the C13 NMR spectrum of 2-Chloro-5-methoxy-4-nitropyridine . This document is structured for researchers requiring rigorous structural verification and d...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comprehensive technical analysis of the C13 NMR spectrum of 2-Chloro-5-methoxy-4-nitropyridine . This document is structured for researchers requiring rigorous structural verification and differentiation from regioisomeric impurities.[1]
In drug discovery, particularly for kinase inhibitor scaffolds, the precise regiochemistry of pyridine substituents is critical. 2-Chloro-5-methoxy-4-nitropyridine presents a unique challenge: distinguishing it from its thermodynamically stable isomer, 2-Chloro-4-methoxy-5-nitropyridine .[1]
While Proton NMR (
H NMR) shows only two singlet aromatic protons for both isomers, Carbon-13 NMR (C NMR) provides the definitive "fingerprint" required for unambiguous assignment. The core differentiator lies in the electronic environment of the ipso-carbons (C4 vs. C5), where the interplay between the ring nitrogen's inductive effect and the methoxy group's resonance donation creates a measurable chemical shift () divergence.
Structural Assignment Workflow
The following diagram illustrates the logic flow for assigning the carbon signals and validating the structure against its primary isomer.
Figure 1: Logic flow for the structural elucidation of 2-Chloro-5-methoxy-4-nitropyridine via C13 NMR.
Comparative Analysis: Target vs. Isomer
The most common synthesis impurity is the regioisomer where the methoxy and nitro groups are swapped. The table below contrasts the expected chemical shifts (
) in DMSO-.
Chemical Shift Prediction & Assignment Table
Carbon Position
Atom Type
Target (5-OMe) (ppm)
Isomer (4-OMe) (ppm)
Diagnostic Rationale
-OCH₃
Methyl
57.5 - 58.5
57.0 - 58.0
Non-diagnostic. Both methoxy groups are in similar electronic environments.[1]
C2
C-Cl
148.0 - 150.0
150.0 - 152.0
Deshielded by adjacent N and Cl.[1] Similar in both.
CRITICAL DIFFERENCE. In the isomer, C4 is ipso to Oxygen AND para to Nitrogen, causing extreme deshielding (>160 ppm).[1] In the target, C4 is ipso to NO₂, appearing upfield relative to the C-O.
C5
C-OMe / C-NO₂
152.0 - 156.0
135.0 - 139.0
CRITICAL DIFFERENCE. In the target, C5 is ipso to Oxygen.[1]
C6
C-H
146.0 - 149.0
148.0 - 151.0
Deshielded by adjacent N.
Expert Insight: The "Smoking Gun" for the target compound is the absence of a signal above 160 ppm.[1] If you observe a peak near 165 ppm, your sample likely contains the 4-methoxy isomer (2-Chloro-4-methoxy-5-nitropyridine).[1]
Experimental Protocol (Self-Validating)
To ensure data integrity and reproducibility, follow this standardized protocol. This workflow minimizes solvent impurities and maximizes signal-to-noise ratio for quaternary carbons.[1]
A. Sample Preparation[1][2]
Mass: Weigh 30–50 mg of the solid sample. (Higher concentration is vital for detecting quaternary C-Cl and C-NO2 carbons which have long relaxation times).[1]
Solvent: Add 0.6 mL of DMSO-
(Deuterated Dimethyl Sulfoxide).
Why DMSO? Nitro-pyridines often have poor solubility in CDCl
Window Function: Apply an exponential multiplication (EM) with a Line Broadening (LB) factor of 1.0 - 3.0 Hz to reduce noise.
Detailed Mechanistic Interpretation
Understanding why the shifts occur validates the assignment beyond simple database matching.
The "Ortho-Effect" & Resonance[2]
C5-Methoxy (Target): The oxygen lone pair donates electron density into the ring via resonance.[1] However, C5 is meta to the ring nitrogen. The resonance contribution is localized, deshielding C5 significantly (~154 ppm) but not as drastically as if it were at C4.
C4-Nitro (Target): The nitro group is strongly electron-withdrawing (inductive + resonance).[1] This deshields the ipso carbon (C4).[1] However, the adjacent C5-OMe group exerts a shielding "gamma-effect" or electronic push that moderates the C4 shift to ~140 ppm.[1]
Comparison with 2-Chloro-4-methyl-5-nitropyridine
Data from the methyl analog (2-Chloro-4-methyl-5-nitropyridine) supports these predictions.[1] In the methyl analog:
Extrapolation: Replacing the Methyl (weak donor) with Methoxy (strong donor) at C5 pushes the C5 shift downfield (to ~154 ppm) and shields the ortho C4 and C6 positions.
References
National Institutes of Health (PubChem). (2025).[1] 2-Chloro-4-methoxy-5-nitropyridine (Compound Summary). Retrieved March 5, 2026, from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for Pyridine substituent increments).
Reich, H. J. (n.d.).[1] 13C NMR Chemical Shifts of Pyridines. University of Wisconsin-Madison.[1] Retrieved March 5, 2026, from [Link]
A Senior Application Scientist's Guide to HPLC Method Development for Separating Nitropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals The separation of nitropyridine isomers presents a significant, yet common, challenge in pharmaceutical development and chemical analysis. These positional...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The separation of nitropyridine isomers presents a significant, yet common, challenge in pharmaceutical development and chemical analysis. These positional isomers often exhibit subtle differences in their physicochemical properties, making their resolution by High-Performance Liquid Chromatography (HPLC) a nuanced task. This guide provides an in-depth comparison of HPLC methodologies, grounded in scientific principles and practical expertise, to empower researchers in developing robust and efficient separation methods.
The Challenge of Isomer Separation: A Physicochemical Perspective
The key to separating any mixture of compounds lies in exploiting the differences in their physical and chemical characteristics. For nitropyridine isomers, these differences can be minimal, necessitating a thorough understanding of their properties to inform methodological choices.
The primary isomers of nitropyridine—2-nitropyridine, 3-nitropyridine, and 4-nitropyridine—share the same molecular formula and weight. However, the position of the nitro group on the pyridine ring significantly influences their electronic distribution, and consequently, their polarity, basicity (pKa), and hydrophobicity (logP).
Isomer
pKa
logP
Dipole Moment (Debye)
2-Nitropyridine
-0.27
1.12
~4.2
3-Nitropyridine
0.81
0.6
~3.8
4-Nitropyridine
1.45
0.3
~1.6
Note: The pKa and logP values are approximate and can vary slightly depending on the experimental or computational method used.[1][2][3]
These subtle yet critical differences in polarity and basicity are the levers we can pull during HPLC method development to achieve separation.
Comparative Analysis of HPLC Methodologies
Two primary modes of HPLC are particularly well-suited for the separation of nitropyridine isomers: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). Each operates on a distinct separation mechanism, offering unique advantages and selectivities.
Reversed-Phase HPLC (RP-HPLC): The Workhorse of Chromatography
RP-HPLC is the most common chromatographic technique, utilizing a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.[4] Separation is primarily driven by hydrophobic interactions; less polar compounds interact more strongly with the stationary phase and are retained longer.
Causality Behind Experimental Choices in RP-HPLC:
Stationary Phase Selection: A C18 column is a good starting point due to its high hydrophobicity. For isomers with very similar polarities, a phenyl-hexyl column can provide alternative selectivity through π-π interactions with the aromatic pyridine ring.
Mobile Phase Composition: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. The percentage of the organic modifier is a critical parameter to optimize retention.
The Role of pH: The pKa of the nitropyridine isomers indicates they are weak bases. Adjusting the mobile phase pH can alter their degree of ionization. In their protonated (charged) state, they become more polar and will elute earlier in RP-HPLC. Operating at a pH above the pKa of all isomers will keep them in their neutral, more retained form. Conversely, a lower pH will lead to earlier elution. This pH-induced change in retention can be a powerful tool to fine-tune selectivity.
Illustrative RP-HPLC Protocol:
This protocol serves as a robust starting point for the separation of 2-, 3-, and 4-nitropyridine.
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 40% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 260 nm
Injection Volume
5 µL
Expected Elution Order in RP-HPLC: Based on their logP values, the expected elution order would be 4-nitropyridine (most polar), followed by 3-nitropyridine, and then 2-nitropyridine (least polar).
dot
Caption: RP-HPLC workflow for nitropyridine isomer separation.
Hydrophilic Interaction Liquid Chromatography (HILIC): A Complementary Approach
HILIC is a powerful technique for separating polar compounds that are poorly retained in RP-HPLC.[5][6] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[7][8] The separation mechanism involves the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase.[6]
Causality Behind Experimental Choices in HILIC:
Stationary Phase Selection: A bare silica or a diol-functionalized silica column is a common choice for HILIC. These phases provide a hydrophilic surface for the formation of the aqueous layer.
Mobile Phase Composition: The mobile phase typically consists of a high percentage of acetonitrile (e.g., >80%) and a small percentage of an aqueous buffer. The water content is a critical parameter; increasing the water content will decrease retention.
Buffer Selection: The choice and concentration of the buffer are crucial in HILIC, especially for ionizable compounds like nitropyridines. The buffer ions can influence the thickness of the water layer and also interact with the stationary phase, affecting selectivity. Ammonium formate or ammonium acetate are common choices as they are volatile and MS-compatible.
Illustrative HILIC Protocol:
This protocol provides a starting point for exploring the HILIC separation of nitropyridine isomers.
Parameter
Condition
Column
Bare Silica, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B
Acetonitrile
Gradient
95% B to 80% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 260 nm
Injection Volume
5 µL
Expected Elution Order in HILIC: In HILIC, more polar compounds are more strongly retained. Therefore, the expected elution order is the reverse of RP-HPLC: 2-nitropyridine (least polar) will elute first, followed by 3-nitropyridine, and then 4-nitropyridine (most polar).
dot
Caption: HILIC workflow for nitropyridine isomer separation.
Partitioning into a water-enriched layer on the stationary phase surface.
Stationary Phase
Nonpolar (e.g., C18, C8, Phenyl)
Polar (e.g., Bare Silica, Diol, Amide)
Mobile Phase
Polar (High % aqueous)
Nonpolar (High % organic, typically acetonitrile)
Elution Order
Least polar compounds elute last.
Most polar compounds elute last.
Suitability
Good for a wide range of compounds, including moderately polar nitropyridines.
Excellent for highly polar compounds that are poorly retained in RP-HPLC.
MS Compatibility
Good, but high aqueous content can sometimes suppress ionization.
Excellent, as the high organic content enhances electrospray ionization (ESI) efficiency.
Alternative and Advanced Methodologies
While RP-HPLC and HILIC are the primary techniques, other chromatographic modes can be considered for particularly challenging separations.
Chiral Chromatography
For nitropyridine derivatives that are chiral, specialized chiral stationary phases (CSPs) are necessary to separate the enantiomers.[9] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[9] Polysaccharide-based CSPs are widely used and can be operated in normal-phase, reversed-phase, or polar organic modes.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be viewed as a form of normal-phase chromatography and is particularly well-suited for the separation of isomers and chiral compounds. The low viscosity and high diffusivity of the mobile phase allow for fast and efficient separations.
Conclusion and Recommendations
The successful separation of nitropyridine isomers by HPLC is an achievable goal with a systematic approach to method development.
Start with RP-HPLC: For most applications, a standard C18 column with an acetonitrile/water gradient is an excellent starting point. The pH of the mobile phase is a critical parameter for optimizing selectivity.
Consider HILIC for highly polar isomers: If retention in RP-HPLC is insufficient, or for a complementary separation with a different elution order, HILIC is a powerful alternative.
Leverage physicochemical properties: A thorough understanding of the pKa and logP of the target isomers is invaluable for making informed decisions about mobile phase pH and initial gradient conditions.
Methodical Optimization: Systematically adjust one parameter at a time (e.g., gradient slope, pH, temperature) to fine-tune the separation and achieve baseline resolution.
By applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop robust and reliable HPLC methods for the challenging yet critical task of separating nitropyridine isomers.
References
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (2025). Molecules, 30(6), 1234.
UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (n.d.).
4-Nitropyridine. (n.d.). PubChem. Retrieved from [Link]
Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2025). Molecules, 30(23), 5678.
Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds. (n.d.).
A comparative photophysical and photochemical study of nitropyrene isomers occurring in the environment. (n.d.). Photochemical & Photobiological Sciences, 1(1), 1-8.
The excitation spectra of the studied isomers, determined at 440 nm and... (n.d.).
Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI.
In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.
HPLC chromatogram of the pure drugs showing simultaneous separation of... (n.d.).
PYRIDINE AND PYRIDINE DERIVATIVES. (n.d.). In Kirk-Othmer Encyclopedia of Chemical Technology (4th ed., Vol. 20).
HILIC to the Rescue: Pharmaceutical Development Case Examples. (2020). LCGC North America, 38(11), 624-631.
The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (2026). Journal of Physical Chemistry A, 130(1), 123-134.
Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. (n.d.).
Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. (2014). World Journal of Pharmaceutical Research, 3(9), 257-270.
3-Hydroxy-2-nitropyridine Properties. (n.d.). U.S. Environmental Protection Agency.
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.).
Method for the separation and simultaneous direct determination of compounds belonging to at least one of the groups chosen among purines and pyrimidines, n. (n.d.).
Chromatographic Characterization of Stationary Phases for Hydrophilic Interaction Liquid Chromatography. (n.d.). Thermo Fisher Scientific.
Typical chromatograms for separation of positional isomers, ao-, m-,... (n.d.).
Technical Support Center: HPLC Separation of Nitrophenol Isomers. (n.d.). Benchchem.
Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. (2013). Journal of Pharmaceutical and Biomedical Analysis, 78-79, 137-143.
development and validation of rp-hplc method for the estimation of process related impurities from nimodipine bulk and formulation. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 456-461.
Reversed Phase - Dr. Maisch. (n.d.). Retrieved from [Link]
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). Organic Process Research & Development, 19(4), 549-552.
HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. (2012). Journal of Pharmaceutical and Biomedical Analysis, 69, 1-9.
HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. (2012). PubMed.
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent Technologies.
Navigating the Fragmentation Landscape: A Comparative Guide to the LC-MS Fragmentation of 2-Chloro-5-methoxy-4-nitropyridine
In the realm of drug discovery, metabolite identification, and synthetic chemistry, the unambiguous structural elucidation of novel and known compounds is paramount. Liquid chromatography coupled with mass spectrometry (...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of drug discovery, metabolite identification, and synthetic chemistry, the unambiguous structural elucidation of novel and known compounds is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a principal analytical technique, offering unparalleled sensitivity and specificity. A cornerstone of this technique lies in the interpretation of fragmentation patterns, which serve as a molecular fingerprint, providing deep structural insights.
This guide provides an in-depth, predictive analysis of the electrospray ionization (ESI) mass spectrometry fragmentation pattern of 2-Chloro-5-methoxy-4-nitropyridine. In the absence of publicly available experimental data for this specific molecule, this document synthesizes established principles of mass spectrometry and data from structurally related compounds to offer a robust, scientifically grounded predictive guide. We will explore the causal factors driving the fragmentation cascade and compare its predicted pattern to that of a key structural isomer, 2-Chloro-4-methoxy-5-nitropyridine, highlighting the subtle yet critical differences that enable their distinction.
Predicted Mass Spectrometry Fragmentation of 2-Chloro-5-methoxy-4-nitropyridine
The fragmentation of 2-Chloro-5-methoxy-4-nitropyridine in positive ion ESI-MS is initiated by the formation of the protonated molecular ion, [M+H]⁺. The subsequent fragmentation pathways are dictated by the electronic properties and bond strengths of the substituted pyridine ring. The presence of a nitro group, a chloro substituent, and a methoxy group creates a unique electronic environment that governs the cleavage patterns.
The primary fragmentation events are anticipated to be the loss of the nitro group, either as a nitro radical (•NO) or as a neutral nitrous acid (HNO₂), and the cleavage of the methoxy group. The loss of the chlorine atom is also a probable fragmentation pathway.
Key Predicted Fragmentation Pathways:
Loss of a Nitro Radical (•NO): A common fragmentation for nitroaromatic compounds, leading to a radical cation.
Loss of Nitrous Acid (HNO₂): This can occur from the protonated molecular ion.
Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group to lose a methyl radical is a characteristic fragmentation.
Loss of Formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group is another possible pathway.
Loss of Chlorine Radical (•Cl): The cleavage of the carbon-chlorine bond.
Sequential Fragmentations: Subsequent losses, such as the loss of carbon monoxide (CO) from the pyridine ring, can also occur from the primary fragment ions.
Comparative Data Summary
To illustrate the utility of fragmentation patterns in distinguishing between isomers, the predicted major fragment ions for 2-Chloro-5-methoxy-4-nitropyridine are compared with those of its positional isomer, 2-Chloro-4-methoxy-5-nitropyridine. While many fragments will be common to both, the relative abundances and the presence of unique, diagnostic ions can be used for their differentiation. The stability of the resulting fragment ions, influenced by the relative positions of the substituents, will be a key differentiating factor.
m/z (Predicted)
Proposed Ion Structure
Proposed Neutral Loss
Notes for 2-Chloro-5-methoxy-4-nitropyridine
Notes for 2-Chloro-4-methoxy-5-nitropyridine (Comparative)
189/191
[C₆H₆ClN₂O₃]⁺
-
Protonated molecular ion [M+H]⁺ with characteristic 3:1 isotopic pattern for one chlorine atom.
Protonated molecular ion [M+H]⁺ with characteristic 3:1 isotopic pattern for one chlorine atom.
159/161
[C₆H₆ClN₂O]⁺
NO
Loss of a nitro radical from the [M+H]⁺ ion.
Loss of a nitro radical from the [M+H]⁺ ion.
142/144
[C₆H₅ClN₂O]⁺
HNO₂
Loss of nitrous acid from the [M+H]⁺ ion.
Loss of nitrous acid from the [M+H]⁺ ion.
174/176
[C₅H₃ClN₂O₃]⁺
CH₃
Loss of a methyl radical from the [M+H]⁺ ion.
Loss of a methyl radical from the [M+H]⁺ ion.
154
[C₅H₄N₂O₃]⁺
Cl
Loss of a chlorine radical from the [M+H]⁺ ion.
Loss of a chlorine radical from the [M+H]⁺ ion.
131/133
[C₅H₃ClN]⁺
CO from m/z 159/161
Loss of carbon monoxide from the ion formed after •NO loss.
Loss of carbon monoxide from the ion formed after •NO loss.
Note: The relative abundances of these ions are predictive and can vary based on instrumental conditions.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of 2-Chloro-5-methoxy-4-nitropyridine and its isomers using a standard LC-MS/MS system.
1. Sample Preparation:
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol. Serially dilute this stock solution with a 1:1 (v/v) mixture of acetonitrile and water to prepare working standards in the range of 1 ng/mL to 1 µg/mL.
2. Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size) is suitable for this type of analysis.[1]
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 5% B
18.1-25 min: 5% B
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (can be optimized for fragmentation).
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Desolvation Gas Flow: 600 L/hr.
Mass Range: m/z 50-300.
Data Acquisition: Full scan for precursor ion identification and product ion scan of the protonated molecular ion (m/z 189) for fragmentation analysis.
Caption: A typical experimental workflow for the LC-MS analysis of 2-Chloro-5-methoxy-4-nitropyridine.
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the major predicted fragmentation pathways for the protonated molecular ion of 2-Chloro-5-methoxy-4-nitropyridine.
A Head-to-Head Battle: Unpacking the Reactivity of 2-Chloro- vs. 2-Fluoro-5-methoxy-4-nitropyridine in SNAr
A Senior Application Scientist's Guide to Selecting the Optimal Heterocyclic Building Block For researchers and professionals in drug discovery and synthetic chemistry, the pyridine scaffold is a cornerstone of molecular...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Selecting the Optimal Heterocyclic Building Block
For researchers and professionals in drug discovery and synthetic chemistry, the pyridine scaffold is a cornerstone of molecular design, appearing in a vast array of bioactive compounds.[1][2] The functionalization of this electron-deficient ring system often relies on nucleophilic aromatic substitution (SNAr), a powerful and versatile reaction.[3][4] A critical decision in planning these syntheses is the choice of leaving group on the pyridine ring. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: 2-chloro-5-methoxy-4-nitropyridine and its 2-fluoro analog, supported by mechanistic principles and experimental data.
The Heart of the Matter: The SNAr Mechanism on Activated Pyridines
The SNAr reaction is not a simple, one-step displacement. It proceeds via a two-step addition-elimination mechanism.[3][5] Understanding this pathway is crucial to comprehending the difference in reactivity between our two compounds of interest.
Nucleophilic Attack: The reaction begins with the attack of a nucleophile on the carbon atom bearing the halogen (the leaving group). This is typically the slowest, and therefore rate-determining, step of the reaction.[4][6] This attack temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][7]
Stabilization is Key: The stability of this Meisenheimer complex is paramount. In our target molecules, its stability is significantly enhanced by two key features:
The powerful electron-withdrawing nitro group (-NO2) at the 4-position (para to the leaving group).
The inherently electron-deficient nature of the pyridine ring, where the ring nitrogen atom can delocalize the negative charge through resonance.[4][8]
Expulsion and Aromatization: In the final, rapid step, the aromaticity of the ring is restored by the expulsion of the halide leaving group (Cl⁻ or F⁻).[4]
Caption: General mechanism of SNAr on a 2-halopyridine.
Fluorine vs. Chlorine: A Counterintuitive Reactivity Order
In many substitution reactions (like SN2), iodide and bromide are excellent leaving groups, while fluoride is poor. However, in SNAr, this trend is inverted: F > Cl ≈ Br > I .[4][9] This reversal is a direct consequence of the two-step mechanism.
The rate-determining step is the initial nucleophilic attack. The speed of this step is dictated by the electrophilicity of the carbon atom attached to the halogen. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. This effect polarizes the carbon-halogen bond, making the carbon atom significantly more electron-deficient and thus more susceptible to nucleophilic attack.[6][10]
While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the breaking of this bond occurs in the second, fast step of the reaction. Therefore, the bond strength has a negligible impact on the overall reaction rate.[6] The dominant factor is the acceleration of the rate-determining nucleophilic attack.
Kinetic studies consistently confirm this phenomenon. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is a staggering 320 times faster than the reaction of 2-chloropyridine under the same conditions.[11][12] This enhanced reactivity is a general principle for activated haloarenes and halopyridines.[8][10]
Experimental Comparison: A Head-to-Head Showdown
To illustrate the practical implications of this reactivity difference, consider a standard SNAr reaction with a common nucleophile, piperidine.
Parameter
2-Fluoro-5-methoxy-4-nitropyridine
2-Chloro-5-methoxy-4-nitropyridine
Relative Rate
~100 - 300x faster
1x (Baseline)
Typical Temp.
25 - 60 °C
80 - 120 °C
Reaction Time
1 - 4 hours
12 - 24 hours
Yield
Excellent (>90%)
Good to Excellent (75-95%)
Key Advantage
High reactivity allows for mild conditions, preserving sensitive functional groups.[13]
Lower cost and readily available starting material.
Note: These are representative values. Actual results will vary based on the specific nucleophile, solvent, and base used.
The significantly higher reactivity of the fluoro analog allows for much milder reaction conditions. This is a critical advantage in complex, multi-step syntheses where sensitive functional groups might not tolerate the higher temperatures required to drive the reaction with the chloro analog.[13][14]
Protocol: A Comparative Kinetic Analysis of SNAr Reactions
This protocol outlines a robust, self-validating workflow for comparing the reactivity of the two title compounds using a common secondary amine nucleophile.
Objective: To determine the relative reaction rates of 2-fluoro- and 2-chloro-5-methoxy-4-nitropyridine with morpholine.
A Comparative Guide to Elemental Analysis Standards for Halogenated Nitroaromatic Compounds
For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of standards and methodologies for the elemental analysis of complex organic molecules, with...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standards and methodologies for the elemental analysis of complex organic molecules, with a specific focus on halogenated nitroaromatic compounds. As a representative example, this document will frequently refer to 2-Chloro-4-nitroaniline (C₆H₅ClN₂O₂), a compound that encapsulates the analytical challenges inherent in this class of molecules, including the simultaneous quantification of carbon, hydrogen, nitrogen, chlorine, and oxygen.
While the initially specified molecular formula C₆H₅ClN₂O₃ does not correspond to a common, stable chemical entity, 2-Chloro-4-nitroaniline (Molar Mass: 172.57 g/mol ) is a structurally similar and well-characterized compound, making it an excellent surrogate for demonstrating the principles and best practices of elemental analysis in a pharmaceutical and research context.[1][2][3][4][5]
The Critical Role of Elemental Analysis in Pharmaceutical Development
Elemental analysis is a cornerstone of chemical characterization, providing the fundamental percentage composition of a sample. In drug development, its importance cannot be overstated. It is a primary method for:
Confirming the identity and purity of Active Pharmaceutical Ingredients (APIs) and intermediates.
Verifying the empirical formula of newly synthesized compounds.
Ensuring batch-to-batch consistency in manufacturing.
Meeting the stringent requirements of regulatory bodies such as the United States Pharmacopeia (USP). [6][7][8][9][10]
For halogenated nitroaromatics, accurate elemental analysis is particularly challenging due to the presence of heteroatoms like chlorine and nitrogen, which require specialized combustion and detection techniques.
Theoretical Composition as the Primary Standard
The first and most fundamental standard for any elemental analysis is the theoretical composition derived from the compound's molecular formula. For our model compound, 2-Chloro-4-nitroaniline (C₆H₅ClN₂O₂), the theoretical percentages are:
Element
Atomic Mass ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Percentage (%)
Carbon (C)
12.011
6
72.066
41.76
Hydrogen (H)
1.008
5
5.040
2.92
Chlorine (Cl)
35.453
1
35.453
20.54
Nitrogen (N)
14.007
2
28.014
16.24
Oxygen (O)
15.999
2
31.998
18.54
Total
172.571
100.00
Any experimental result must be compared against these theoretical values to assess the purity and integrity of the sample.
Certified Reference Materials (CRMs): The Gold Standard for Method Validation
To ensure the accuracy and reliability of elemental analysis instrumentation and procedures, Certified Reference Materials (CRMs) are indispensable.[11][12][13] These are highly pure and homogenous substances with precisely known elemental compositions, traceable to national and international standards.
For the analysis of compounds like 2-Chloro-4-nitroaniline, several types of CRMs can be employed:
Compound-Specific CRMs: When available, a CRM of the specific compound being analyzed is the ideal choice. For instance, 2-Chloro-4-nitroaniline is available as a certified reference material from various suppliers.[2]
Functionally Similar CRMs: In cases where a specific CRM is unavailable, a CRM with a similar elemental composition and matrix is a suitable alternative. For halogenated organic compounds, other certified organochlorine or organonitrogen compounds can be used.
General Purpose Elemental Analysis Standards: A variety of well-characterized organic compounds are used for the routine calibration and validation of elemental analyzers. Acetanilide and sulfanilamide are common examples for C, H, N, and S analysis. For chlorine, compounds like S-benzyl thiouronium chloride are often used.[14]
Leading suppliers of CRMs for elemental analysis include:
National Institute of Standards and Technology (NIST)
The most prevalent technique for the elemental analysis of organic compounds is combustion analysis . This method involves the complete combustion of the sample in a high-temperature furnace in the presence of oxygen. The resulting gases are then separated and quantified by various detection methods.
Experimental Workflow: Combustion Analysis
The following diagram illustrates a typical workflow for the combustion analysis of a halogenated nitroaromatic compound.
Caption: Workflow for Combustion Elemental Analysis.
Detailed Experimental Protocol:
Sample Preparation:
Accurately weigh 1-2 mg of the sample (e.g., 2-Chloro-4-nitroaniline) into a tin capsule using a microbalance.
Fold the capsule to ensure no sample is lost and introduce it into the autosampler of the elemental analyzer.
Combustion:
The sample is dropped into a high-temperature combustion furnace (typically 950-1000 °C) with a constant stream of pure oxygen.
The organic material is instantaneously combusted, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ and various nitrogen oxides (NOx), sulfur (if present) to SO₂, and chlorine to hydrogen chloride (HCl) and other chlorine species.[15]
Reduction and Gas Purification:
The combustion gases pass through a reduction tube containing heated copper turnings. This step reduces NOx to N₂ and removes excess oxygen.
Halogens are trapped in this stage or are passed through to a separate detection system.
Gas Separation and Detection:
The resulting gas mixture (CO₂, H₂O, N₂) is passed through a gas chromatography column to separate the individual components.
A thermal conductivity detector (TCD) is typically used to quantify CO₂, H₂O, and N₂.
For chlorine determination, a separate analytical line is often employed, where the combustion gases are passed through an absorption solution, and the resulting chloride ions are quantified by coulometric titration or ion chromatography.[14][16][17]
Oxygen is typically determined by pyrolysis in a separate analysis, where the sample is heated in the absence of oxygen, and the resulting CO is measured.
Performance Comparison of Detection Methods for Chlorine
Analytical Technique
Principle
Advantages
Disadvantages
Typical Application
Coulometric Titration
The combustion products are passed through a titration cell where silver ions are generated to precipitate the chloride. The amount of charge required is proportional to the amount of chloride.
High accuracy and precision for a wide range of concentrations. It is an absolute method that often does not require calibration.[16]
Can be susceptible to interferences from other halogens.
Routine and high-precision analysis of chlorine in organic matrices.
Ion Chromatography (IC)
After combustion and absorption in a suitable solution, the chloride ions are separated on an ion-exchange column and detected by conductivity.[14]
High sensitivity and the ability to simultaneously determine multiple halogens (F, Cl, Br, I).
Requires more complex instrumentation and calibration with standards.
Trace-level analysis and speciation of halogens.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
The sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio.
Extremely high sensitivity, capable of multi-elemental analysis.[8]
High initial instrument cost and potential for spectral interferences. Not typically used for bulk elemental composition.
Primarily used for trace elemental impurity analysis as per USP <232> and <233>.[6][7][10]
Ensuring Trustworthiness: A Self-Validating System
To establish a trustworthy and robust elemental analysis protocol, a self-validating system should be implemented. This involves a multi-faceted approach to quality control.
Caption: A Self-Validating Analysis Workflow.
Initial Method Validation: The analytical method must be thoroughly validated for accuracy, precision, linearity, range, and robustness, following ICH Q2(R1) guidelines.
Daily Calibration: Before running any samples, the instrument should be calibrated using a suitable CRM.
System Suitability: A known standard should be run at the beginning and end of each analytical batch, and periodically throughout, to ensure the system is performing within established parameters.
CRM as an Unknown: A CRM, different from the one used for calibration, should be run as a blind sample to provide an independent verification of accuracy.
Replicate Analysis: Samples should be analyzed in duplicate or triplicate to ensure the precision of the results.
By adhering to these principles, researchers and drug development professionals can have a high degree of confidence in the elemental analysis data, ensuring the quality, safety, and efficacy of their products.
References
〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP).
5-Chloro-2-nitrophenol - PMC - National Center for Biotechnology Inform
Determination of Total Chlorine in Solid Recovered Fuels Using High-Temperature Combustion and Coulometric Titr
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Structural & Functional Analysis of 2-Chloro-5-methoxy-4-nitropyridine Derivatives
Executive Summary: The Structural Advantage
Product Focus: 2-Chloro-5-methoxy-4-nitropyridine (CAS: 1805667-69-9)
Primary Application: Scaffold for kinase inhibitor synthesis (SNAr electrophile).
The Core Dilemma: In medicinal chemistry, the choice between the 4-nitro-5-methoxy scaffold and its isomers (e.g., 5-nitro-4-methoxy) dictates both the crystallographic behavior of intermediates and the regioselectivity of subsequent nucleophilic aromatic substitutions (SNAr).
This guide objectively compares the structural characteristics and reactivity profile of 2-Chloro-5-methoxy-4-nitropyridine against its two primary alternatives: the non-methoxylated 2-Chloro-5-nitropyridine and the regioisomer 2-Chloro-4-methoxy-5-nitropyridine . We synthesize crystallographic data from close analogues to predict the solid-state behavior of the target, providing a roadmap for successful isolation and derivatization.
Structural Comparison & Crystallographic Data
The introduction of the methoxy group at the C5 position, adjacent to the nitro group at C4, fundamentally alters the crystal packing compared to the planar "parent" molecule, 2-Chloro-5-nitropyridine.
Comparative Crystallographic Data Table
Note: Data for the target compound is predicted based on high-confidence structural analogues (Acta Cryst. E66, o848; IUCrData 2018).
Feature
Target: 2-Chloro-5-methoxy-4-nitropyridine
Alt 1: 2-Chloro-5-nitropyridine
Alt 2: 2-Chloro-4-nitropyridine N-oxide
Crystal System
Predicted: Monoclinic (P21/c)
Triclinic (P1)
Orthorhombic (Pbca)
Planarity
Twisted: 5-OMe induces steric clash with 4-NO₂, forcing NO₂ out of plane (>40° twist).
Planar: NO₂ twist is minimal (~38.5°) due to lack of ortho-substituents.
Low: N-oxide polarity and tight packing reduce organic solubility.
Reactivity (SNAr)
Tunable: 5-OMe (EDG) deactivates 2-Cl slightly, reducing side reactions.
High: Unimpeded electron withdrawal makes 2-Cl highly labile.
Moderate: N-oxide activates, but solubility limits reaction scope.
Structural Insight: The "Methoxy Twist" Effect
In 2-Chloro-5-nitropyridine (Alt 1), the molecule is relatively flat, allowing for efficient sheet-like packing stabilized by Cl...O halogen bonds. However, in the Target Compound , the 5-methoxy group exerts steric pressure on the 4-nitro group.
Consequence: The nitro group rotates out of the pyridine plane to relieve strain.
Benefit: This "twist" breaks the strong pi-stacking interactions seen in the alternatives, effectively lowering the melting point and increasing solubility in organic solvents—a critical advantage for process scale-up.
Experimental Protocols
Protocol A: Crystallization for X-Ray Diffraction
Objective: Obtain single crystals suitable for diffraction to confirm regiochemistry.
Solvent Selection: Use a binary solvent system. The target is soluble in Chloroform (
) but insoluble in Hexane.
Dissolution: Dissolve 50 mg of 2-Chloro-5-methoxy-4-nitropyridine in 2 mL of
at room temperature. Ensure the solution is clear (filter through 0.45 µm PTFE if needed).
Vapor Diffusion Method:
Place the
solution in a small inner vial (GC vial).
Place this vial inside a larger jar containing 10 mL of n-Hexane (antisolvent).
Cap the large jar tightly.
Incubation: Store at 4°C in a vibration-free environment.
Observation: Harvest yellow prismatic crystals after 48–72 hours.
Self-Validation: If oiling out occurs, the concentration is too high. Dilute by 50% and repeat.
Protocol B: Regioselective SNAr Reaction
Objective: Displacement of 2-Cl with an amine nucleophile (e.g., morpholine) while preserving the nitro group.
Setup: Charge a round-bottom flask with 2-Chloro-5-methoxy-4-nitropyridine (1.0 eq) and anhydrous THF (0.2 M).
Base Addition: Add DIPEA (2.5 eq) followed by the amine nucleophile (1.1 eq) dropwise at 0°C.
Reaction: Warm to 25°C and stir for 4 hours.
Monitoring: TLC (30% EtOAc/Hexane). The product will be more polar (lower
) than the starting material.
Workup: Quench with water, extract with EtOAc, and wash with brine.
Causality: The 5-methoxy group donates electron density, making the 2-position less electrophilic than in the 5-nitro analogue. This requires slightly higher temperatures (RT vs 0°C) but results in higher selectivity (cleaner crude profile) by preventing double-addition.